Product packaging for 3-Amino-6-chloropyrazine-2-carbonitrile(Cat. No.:CAS No. 17231-50-4)

3-Amino-6-chloropyrazine-2-carbonitrile

Katalognummer: B112100
CAS-Nummer: 17231-50-4
Molekulargewicht: 154.56 g/mol
InChI-Schlüssel: OKSPUZDERJZNPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Amino-6-chloropyrazine-2-carbonitrile is a high-value synthetic intermediate central to modern drug discovery programs, particularly in developing novel therapeutic agents. Its core utility lies in the synergistic reactivity of its distinct functional groups—the chloro and cyano substituents—which allow for sequential and divergent synthesis of complex molecular architectures. Recent research highlights its significant application in antimycobacterial drug development, where it serves as a key precursor for synthesizing (E)-3-amino-N′-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives, a class of compounds demonstrating promising activity against Mycobacterium tuberculosis strains . This positions the compound as a critical scaffold in the urgent search for new treatments to combat multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Beyond its antitubercular potential, the pyrazine core is a privileged structure in medicinal chemistry, known to confer a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound's utility is further exemplified in the synthesis of piperidinothiosemicarbazone derivatives, which are explored for their selective tuberculostatic activity . The amino group facilitates the introduction of various pharmacophores via condensation reactions, enabling researchers to efficiently construct targeted libraries of hybrid molecules. This makes this compound an indispensable tool for chemists engaged in the rational design of next-generation pharmaceutical candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B112100 3-Amino-6-chloropyrazine-2-carbonitrile CAS No. 17231-50-4

Eigenschaften

IUPAC Name

3-amino-6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPUZDERJZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575827
Record name 3-Amino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-50-4
Record name 3-Amino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Amino-6-chloropyrazine-2-carbonitrile, a key intermediate in the development of novel therapeutics and other advanced materials.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₃ClN₄.[1] Its structure, featuring a pyrazine ring substituted with amino, chloro, and cyano groups, makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 17231-50-4[1]
Molecular Formula C₅H₃ClN₄[1]
Molecular Weight 154.56 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 151-153 °C
Boiling Point (Predicted) 349.6 ± 42.0 °C
Density (Predicted) 1.53 g/cm³
Solubility Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.

Table 2: Spectroscopic Data Summary

Spectrum TypeKey Expected Features
¹H NMR Aromatic proton signal on the pyrazine ring, and a broad singlet for the amino (-NH₂) protons.
¹³C NMR Signals corresponding to the five carbon atoms of the pyrazine ring and the nitrile group. The carbons attached to the electronegative chlorine and nitrogen atoms would appear at characteristic chemical shifts.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), C=N and C=C stretching (aromatic pyrazine ring), and C-Cl stretching.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight (154.56 g/mol ) and characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a suitable 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN).[3][4] A plausible synthetic route is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification Diaminomaleonitrile Diaminomaleonitrile ReactionVessel Reaction in Ethanol (with catalytic acid) Diaminomaleonitrile->ReactionVessel Chloroglyoxal Chloroglyoxal Chloroglyoxal->ReactionVessel Cooling Cooling to Room Temperature ReactionVessel->Cooling Reflux for 4-6 hours Filtration Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization FinalProduct 3-Amino-6-chloropyrazine- 2-carbonitrile Recrystallization->FinalProduct

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general synthesis of substituted pyrazines from diaminomaleonitrile.[3][5]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Chloroglyoxal (or a suitable precursor)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) and chloroglyoxal (1.0 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

  • Dry the purified product under vacuum to yield this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the field of oncology. The pyrazine scaffold is a recognized pharmacophore, and its derivatives have shown promise as potent kinase inhibitors.[6][7]

Role as an Intermediate for FGFR Inhibitors

Derivatives of 3-aminopyrazine-2-carbonitrile have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] Aberrant FGFR signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[7][8] The this compound core provides a versatile platform for the synthesis of a library of compounds that can be screened for their inhibitory activity against different FGFR isoforms. The amino and chloro substituents on the pyrazine ring serve as handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[9]

FGFR Signaling Pathway and Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[6] Pyrazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of FGFR, thereby blocking its phosphorylation and subsequent downstream signaling.[9]

FGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding ADP ADP FGFR->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Activation ATP ATP ATP->FGFR Phosphorylation Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Signal Transduction Inhibitor Pyrazine-based Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazine-based inhibitors.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

CategoryInformation
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
First Aid IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development, particularly in the synthesis of targeted cancer therapeutics like FGFR inhibitors. Its versatile structure allows for the generation of diverse chemical libraries for screening and optimization. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for researchers and scientists working with this compound. Further exploration of its applications in medicinal chemistry is likely to yield novel and effective therapeutic agents.

References

An In-depth Technical Guide to 3-amino-6-chloropyrazine-2-carbonitrile: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-amino-6-chloropyrazine-2-carbonitrile. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of computed data from reliable sources and information from safety data sheets allows for a foundational understanding of its chemical and physical characteristics.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₃ClN₄PubChem[1]
Molecular Weight 154.56 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17231-50-4PubChem[1]
Appearance Solid (form not specified)---
Melting Point Not explicitly available.---
Boiling Point Not explicitly available.---
Solubility Not explicitly available.---
pKa Not explicitly available.---
LogP (Computed) 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible synthetic route can be extrapolated from methods used for structurally similar pyrazine derivatives. The following proposed protocol is based on the general principles of pyrazine ring formation and functional group transformations.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely starting from simpler, commercially available precursors. One potential conceptual workflow is outlined below.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Precursors Precursors Ring_Formation Pyrazine Ring Formation Precursors->Ring_Formation Chlorination Chlorination Ring_Formation->Chlorination Amination_Nitrilation Amination & Nitrilation Chlorination->Amination_Nitrilation Target_Molecule This compound Amination_Nitrilation->Target_Molecule Crude_Product Crude Product Extraction Solvent Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

A conceptual workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of a Related Compound, 3-chloropyrazine-2-carboxamide

A documented procedure for the synthesis of the related compound, 3-chloropyrazine-2-carboxamide, from 3-chloropyrazine-2-carbonitrile provides a valuable reference for the manipulation of the pyrazine core.[2]

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Concentrated (30%) hydrogen peroxide

  • 8% (w/v) sodium hydroxide solution

  • Water

Procedure:

  • A mixture of concentrated hydrogen peroxide (29 mL) and water (195 mL) is prepared and the pH is adjusted to 9 with an 8% (w/v) solution of sodium hydroxide.[2]

  • The solution is heated to 50 °C.

  • 3-chloropyrazine-2-carbonitrile (104 mmol) is added portion-wise to the heated mixture over a period of 30 minutes.[2]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the crude product is isolated and purified, typically by recrystallization from ethanol, to yield 3-chloropyrazine-2-carboxamide.[2]

Spectroscopic and Analytical Data

While a comprehensive public database of the spectra for this compound is not available, key analytical techniques for its characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the position of the amino and chloro substituents on the pyrazine ring and the presence of the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and vibrations associated with the pyrazine ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.

Potential Biological Activity and Signaling Pathways

The pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific biological data for this compound is limited, its structural features suggest potential for investigation in several therapeutic areas.

Derivatives of 3-aminopyrazine-2-carbonitrile have been explored as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] Aberrant FGFR signaling can drive cell proliferation, differentiation, and migration. The inhibitory action of pyrazine derivatives on this pathway is a key area of interest in oncology research.

Furthermore, related pyrazine derivatives have demonstrated antimicrobial properties, including activity against Mycobacterium tuberculosis.[2][4]

G cluster_pathway Potential Kinase Inhibition Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Activation Dimerization & Autophosphorylation Receptor->Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Activation->Downstream Response Cell Proliferation, Survival, Migration Downstream->Response Inhibitor 3-amino-6-chloropyrazine- 2-carbonitrile Derivative Inhibitor->Activation

A simplified diagram of a potential kinase inhibition mechanism by a pyrazine derivative.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, this chemical should be handled with appropriate precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[5] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[6]

This technical guide provides a summary of the currently available information on this compound. Further experimental validation is required to fully elucidate its physicochemical properties and biological activities.

References

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile: Molecular Characteristics, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthesis route for 3-Amino-6-chloropyrazine-2-carbonitrile. Furthermore, it delves into the significant role of the aminopyrazine-2-carbonitrile scaffold in medicinal chemistry, particularly as an inhibitor of key signaling pathways implicated in oncology. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino, a chloro, and a nitrile group. These functional groups contribute to its reactivity and its potential as a scaffold in medicinal chemistry.

Below is a summary of its key molecular and physical properties.

PropertyValueSource
Molecular Formula C₅H₃ClN₄PubChem[1]
Molecular Weight 154.56 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17231-50-4PubChem[1]
Canonical SMILES C1=C(N=C(C(=N1)N)C#N)ClPubChem[1]
InChI Key OKSPUZDERJZNPO-UHFFFAOYSA-NPubChem[1]

Experimental Protocols: Synthesis of this compound

Logical Workflow for the Synthesis

Synthesis_Workflow start Starting Material: 3-Hydroxy-6-bromopyrazine-2-amide step1 Step 1: Chlorination and Dehydration Reagents: POCl₃, DIEA, Inorganic Chloride start->step1 intermediate Intermediate: 3,6-Dichloropyrazine-2-carbonitrile step1->intermediate step2 Step 2: Selective Amination Reagent: Ammonia intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This initial step involves the conversion of a pyrazine amide to a dinitrile, a reaction that can be achieved with high purity using phosphorus oxychloride in the presence of an inorganic chloride to reduce bromo-impurities.[2]

Materials:

  • 3-Hydroxy-6-bromopyrazine-2-amide

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIEA)

  • Inorganic chloride (e.g., Lithium chloride, LiCl)

  • Isopropanol

Procedure:

  • In a reaction vessel, combine 3-hydroxy-6-bromopyrazine-2-amide and the inorganic chloride.

  • Add phosphorus oxychloride and stir the mixture.

  • Heat the mixture to approximately 50°C.

  • Slowly add diisopropylethylamine to the reaction system.

  • Increase the temperature to 80°C and continue stirring for 1 hour.

  • After the reaction is complete, cool the system to about 30°C.

  • Carefully quench the reaction by slowly adding the mixture to ice water.

  • Filter the resulting precipitate.

  • The filter cake is then slurried with isopropanol to yield the product, 3,6-dichloropyrazine-2-carbonitrile.

Step 2: Synthesis of this compound

The second step involves a selective nucleophilic aromatic substitution, where one of the chlorine atoms on the pyrazine ring is displaced by an amino group. This can be achieved by reacting the dichlorinated intermediate with ammonia.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Ammonia (aqueous or gas)

  • A suitable solvent (e.g., DMF, ethanol, or water)

Procedure:

  • Dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent in a pressure-rated reaction vessel.

  • Introduce ammonia into the reaction mixture. The ratio of ammonia to the starting material should be carefully controlled to favor mono-amination.

  • The reaction is then heated. The temperature and reaction time will depend on the solvent and the form of ammonia used, but can range from 30-180°C for several hours.

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Biological Relevance and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carbonitrile have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors.[3][4] Notably, these scaffolds have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[5] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[5]

The FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, survival, and differentiation.[6][7][8] Key downstream pathways include the RAS-MAPK and PI3K-AKT pathways.[8]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 3-Amino-6-chloropyrazine- 2-carbonitrile Derivative (Inhibitor) Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the site of inhibition by aminopyrazine derivatives.

This compound and its derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation. This action blocks the downstream signaling cascades, thereby inhibiting cancer cell proliferation and survival. The 3-amino-pyrazine-2-carboxamide moiety, in particular, has been shown to form key interactions within the ATP-binding pocket of FGFR.[5] The development of potent and selective FGFR inhibitors based on this scaffold is an active area of research in oncology drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties and outlines detailed experimental protocols for determining the solubility and stability of 3-Amino-6-chloropyrazine-2-carbonitrile. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical data for its application in drug discovery and development.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. These values are sourced from publicly available databases and offer a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₅H₃ClN₄PubChem[1]
Molecular Weight 154.56 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17231-50-4PubChem[1]
Canonical SMILES C1=C(N=C(C(=N1)N)C#N)ClPubChem[1]
InChIKey OKSPUZDERJZNPO-UHFFFAOYSA-NPubChem[1]

Solubility Profile

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. For many aromatic heterocyclic compounds, aqueous solubility can be limited.[2] It is therefore essential to experimentally determine the solubility in relevant physiological and experimental buffers.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Water
e.g., PBS (pH 7.4)
e.g., Ethanol
e.g., DMSO

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the thermodynamic and kinetic solubility of a compound. These protocols are based on established methods for structurally similar pyrazine derivatives.[2][3]

2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3]

  • Methodology:

    • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, inert vial.

    • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[3]

    • Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the filter used does not adsorb the compound.[3]

    • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

2.2. Kinetic Solubility

This high-throughput method provides an estimate of solubility under non-equilibrium conditions, which is often relevant for early-stage drug discovery assays.

  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).[2]

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

    • Equilibration and Measurement: Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

    • Determination: The concentration at which a significant increase in turbidity is observed is considered the estimated kinetic solubility.[2]

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature for 24-48h prep1->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 quant1 Analyze supernatant via HPLC-UV sep1->quant1 quant2 Determine concentration quant1->quant2

Caption: Thermodynamic Solubility Workflow.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Quantitative Stability Data

Forced degradation studies are used to assess the stability of a compound under various stress conditions. A template for presenting the results is shown below.

Stress ConditionTime (hours)% RecoveryDegradants Formed
Acidic Hydrolysis (0.1 N HCl, 60°C)
Basic Hydrolysis (0.1 N NaOH, 60°C)
Oxidative Degradation (3% H₂O₂, RT)
Photostability (ICH Q1B)
Thermal Stability (e.g., 80°C)

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a standard approach for assessing the stability of a compound under hydrolytic and oxidative stress, based on methodologies for similar compounds.[3]

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

    • Application of Stress Conditions:

      • Acidic Hydrolysis: Treat the compound solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[3]

      • Basic Hydrolysis: Treat the compound solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.[3]

      • Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.[3]

    • Time Point Analysis: At various time points, withdraw aliquots of the stressed samples.

    • Quenching: Neutralize the acidic and basic samples.

    • Quantification: Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to profile any degradants formed.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare compound solution acid Acidic Hydrolysis (0.1 N HCl, 60°C) start->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) start->base oxid Oxidative Degradation (3% H₂O₂, RT) start->oxid quench Neutralize/Quench Reaction acid->quench base->quench hplc Analyze by HPLC oxid->hplc quench->hplc end Determine % Recovery & Degradant Profile hplc->end

Caption: Forced Degradation Workflow.

Potential Signaling Pathway Involvement

While specific biological activities for this compound are not extensively documented, the aminopyrazine scaffold is of significant interest in medicinal chemistry. Derivatives of 3-aminopyrazine-2-carbonitrile have been investigated as potent inhibitors of various protein kinases. For instance, related pyrazine derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are key components of signaling pathways that regulate cell proliferation, differentiation, and migration. The diagram below illustrates a simplified representation of this inhibitory action.

G Potential Kinase Inhibitor Action cluster_pathway Simplified Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates CellResponse Cell Proliferation & Survival Downstream->CellResponse Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->FGFR Inhibits

Caption: Potential FGFR Signaling Inhibition.

This guide provides a framework for the systematic characterization of the solubility and stability of this compound. The experimental protocols and data presentation formats are intended to assist researchers in generating the robust and reliable data necessary for advancing their research and development objectives.

References

Spectroscopic and Structural Elucidation of 3-Amino-6-chloropyrazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-amino-6-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Singlet1HPyrazine C5-H
~5.0 - 6.0Broad Singlet2HAmino (-NH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155C3-NH₂
~145C6-Cl
~140C5
~125C2-CN
~115-C≡N

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
2230 - 2210Strong, SharpC≡N stretching (nitrile)
1650 - 1600MediumN-H bending (amino group)
1580 - 1450Medium to StrongC=C and C=N stretching (aromatic ring)
850 - 750StrongC-Cl stretching

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
154/156High[M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
127Medium[M - HCN]⁺
119Medium[M - Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Set the spectral width to cover the expected range (typically 0-200 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Inject a small volume of the solution into the GC-MS system. The GC will vaporize the sample and separate it from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

  • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound NMR_Sample Dissolved in Deuterated Solvent Sample->NMR_Sample IR_Sample KBr Pellet or Thin Film Sample->IR_Sample MS_Sample Dilute Solution in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR ¹H NMR (Proton Environments) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR FT-IR (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight & Fragmentation) Compound->MS Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile from diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic route for 3-Amino-6-chloropyrazine-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, diaminomaleonitrile (DAMN). While a direct, one-pot synthesis is not prominently documented, a logical and efficient two-step pathway has been developed based on established chemical principles. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key intermediate.

The synthesis of this compound is achieved through a two-step process:

  • Cyclization: The initial step involves the condensation of diaminomaleonitrile with a suitable C2-electrophile to construct the pyrazine ring, yielding the key intermediate, 3-amino-6-hydroxypyrazine-2-carbonitrile.

  • Chlorination: The subsequent chlorination of the hydroxyl group on the pyrazine ring affords the final target compound, this compound.

This guide will now delve into the specific experimental details for each of these synthetic transformations.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-hydroxypyrazine-2-carbonitrile

The formation of the pyrazine ring is accomplished through the condensation of diaminomaleonitrile with ethyl glyoxalate. This reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 3-amino-6-hydroxypyrazine-2-carbonitrile.

Methodology:

A solution of diaminomaleonitrile (1.0 eq.) in a suitable protic solvent, such as ethanol or methanol, is treated with ethyl glyoxalate (1.1 eq.). The reaction mixture is then heated to reflux in the presence of a catalytic amount of a weak acid, for instance, acetic acid, to facilitate the condensation and cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

ParameterValue
Reactants Diaminomaleonitrile, Ethyl Glyoxalate
Stoichiometry 1.0 eq. DAMN : 1.1 eq. Ethyl Glyoxalate
Solvent Ethanol or Methanol
Catalyst Acetic Acid (catalytic amount)
Temperature Reflux
Reaction Time 4-8 hours (monitored by TLC)
Work-up Cooling, filtration, washing with cold solvent
Expected Yield 60-75%
Step 2: Synthesis of this compound

The conversion of the intermediate 3-amino-6-hydroxypyrazine-2-carbonitrile to the final product is achieved through a well-established chlorination reaction using phosphorus oxychloride (POCl₃).

Methodology:

3-Amino-6-hydroxypyrazine-2-carbonitrile (1.0 eq.) is treated with an excess of phosphorus oxychloride (POCl₃). The reaction can be performed neat or in the presence of a high-boiling inert solvent. A catalytic amount of a base, such as pyridine or N,N-dimethylformamide (DMF), can be added to facilitate the reaction. The mixture is heated to reflux, and the reaction progress is monitored by TLC. After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.

ParameterValue
Reactant 3-Amino-6-hydroxypyrazine-2-carbonitrile
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Stoichiometry 1.0 eq. Hydroxypyrazine : Excess POCl₃
Solvent Neat or high-boiling inert solvent
Catalyst Pyridine or DMF (catalytic amount)
Temperature Reflux
Reaction Time 2-6 hours (monitored by TLC)
Work-up Quenching with ice, neutralization, extraction
Purification Column chromatography or recrystallization
Expected Yield 70-85%

Synthetic Workflow

The overall synthetic pathway from diaminomaleonitrile to this compound is depicted in the following workflow diagram.

SynthesisWorkflow DAMN Diaminomaleonitrile Intermediate 3-Amino-6-hydroxypyrazine- 2-carbonitrile DAMN->Intermediate Ethanol, Acetic Acid (cat.) Reflux EthylGlyoxalate Ethyl Glyoxalate EthylGlyoxalate->Intermediate Ethanol, Acetic Acid (cat.) Reflux FinalProduct 3-Amino-6-chloropyrazine- 2-carbonitrile Intermediate->FinalProduct Reflux POCl3 POCl₃

Caption: Synthetic route to this compound.

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The detailed protocols and structured data are intended to empower researchers in their synthetic endeavors and facilitate the development of novel therapeutics based on this important chemical scaffold.

Technical Guide: Safety and Handling of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for 3-Amino-6-chloropyrazine-2-carbonitrile (CAS No: 17231-50-4). The information compiled is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a heterocyclic organic compound used as a building block in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 17231-50-4[1][2]
Molecular Formula C₅H₃ClN₄[1][2]
Molecular Weight 154.56 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-amino-6-chloro-2-pyrazinecarbonitrile[3]
Storage Temperature 2-8°C, Keep in dark place, inert atmosphere[3]

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[3] Note that a complete, officially harmonized classification may not be available; this information is based on supplier data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning [3]

Precautionary Statements: [3]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is not an exhaustive list of precautionary statements. Always refer to the full Safety Data Sheet (SDS) before use.

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling this compound. Due to its classification as a hazardous powder, measures must be taken to minimize dust generation and exposure.[4][5]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to select appropriate PPE.[6] The following are minimum requirements:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Body Protection Laboratory coat. For larger quantities or tasks with high dust potential, a chemical-resistant apron or suit may be necessary.
Respiratory Protection All handling of the powder form should occur in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate particulate filter may be required.
Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Conditions: Store at 2-8°C under an inert atmosphere and protected from light.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Segregation: Do not store with incompatible materials or near food and drink.[7]

Experimental Protocol: General Procedure for Weighing and Handling

The following is a general methodology for handling this compound powder in a laboratory setting. This protocol is based on standard practices for potent or hazardous powders and must be adapted to specific experimental needs and institutional safety guidelines.[4][5]

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware (e.g., vial, flask) with a secure cap

  • Secondary containment tray

  • Waste disposal bags/containers

Methodology:

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Confirm that the chemical fume hood is operational and has proper airflow.

    • Designate a specific area within the fume hood for handling the powder. Cover the work surface with absorbent, disposable bench paper.

    • Place all necessary equipment (balance, glassware, spatula, waste bags) inside the fume hood. If the balance cannot be placed inside the hood, a "weigh-and-return" method must be used.[4]

  • Weighing Procedure (Weigh-and-Return Method):

    • Tare the capped, empty receiving vessel (e.g., vial) on the analytical balance located outside the fume hood.

    • Bring the tared, capped vessel into the fume hood.

    • Inside the hood, carefully open the stock container of this compound.

    • Using a clean spatula, transfer a small amount of powder into the receiving vessel. Avoid creating airborne dust. Do not pour the powder directly from the stock bottle.[5]

    • Securely cap the receiving vessel and the stock container.

    • Decontaminate the exterior of the capped receiving vessel with a damp wipe.

    • Remove the decontaminated, capped vessel from the fume hood and weigh it on the analytical balance to determine the mass of the powder transferred.

    • Repeat steps 2.2 to 2.7 until the desired mass is obtained. This iterative process minimizes the time the stock bottle is open and reduces the risk of contamination and spills.[5]

  • Solution Preparation:

    • Return the final, weighed sample in its capped vessel to the fume hood.

    • Uncap the vessel and add the desired solvent slowly to minimize aerosol generation.

    • Cap the vessel and mix by swirling or vortexing until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Carefully wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder.

    • Place all contaminated disposable items (weighing paper, wipes, gloves) into a designated, sealed waste bag inside the fume hood.

    • Dispose of all waste according to institutional and regulatory guidelines for chemical waste.

    • Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_weigh Weighing (in Fume Hood) cluster_cleanup Cleanup a Don PPE b Verify Fume Hood Operation a->b c Prepare Work Area b->c d Tare Receiving Vessel (Outside Hood) c->d e Transfer Powder to Vessel (Inside Hood) d->e f Cap Vessel & Stock Bottle e->f g Decontaminate Vessel Exterior f->g h Weigh Vessel (Outside Hood) g->h i Desired Amount? h->i i->e No j Prepare Solution (in Hood) i->j Yes k Clean Equipment & Surfaces l Segregate & Dispose of Waste k->l m Remove PPE & Wash Hands l->m j->k G cluster_actions Exposure Exposure Event Occurs Inhalation Move to fresh air. Provide oxygen or artificial respiration if needed. Exposure->Inhalation Inhalation Skin Remove contaminated clothing. Wash with soap and water for 15+ min. Exposure->Skin Skin Contact Eye Rinse with water for 15+ min. Lift eyelids. Exposure->Eye Eye Contact Ingestion Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

References

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyrazine-2-carbonitrile, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, commercial availability, and synthetic protocols. Furthermore, it explores the biological significance of its derivatives, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), and provides a visual representation of the relevant signaling pathway.

Core Compound Properties and Commercial Availability

This compound (CAS No. 17231-50-4) is a substituted pyrazine derivative featuring amino, chloro, and nitrile functional groups. These reactive sites make it a versatile precursor for the development of a wide range of biologically active molecules.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 17231-50-4PubChem[1]
Molecular Formula C₅H₃ClN₄PubChem[1]
Molecular Weight 154.56 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=C(N=C(C(=N1)N)C#N)ClPubChem
InChI Key OKSPUZDERJZNPO-UHFFFAOYSA-NPubChem[1]
Commercial Suppliers

This compound is available from several commercial suppliers, facilitating its use in research and development. The following table lists some of the key suppliers.

SupplierWebsiteNotes
Toronto Research Chemicals--INVALID-LINK--Available in various quantities.[2]
BLD Pharm--INVALID-LINK--Provides product information and safety data.[3]
ChemShuttle--INVALID-LINK--Specializes in heterocyclic compounds for scientific research.
ChemicalBook--INVALID-LINK--Offers safety data sheets and product information.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a common and effective method for the synthesis of its derivatives involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups at the 6-position, starting from a halogenated precursor like 3-amino-6-bromopyrazine-2-carbonitrile. The following protocol for a related compound can be adapted for the synthesis of diverse 3-amino-6-arylpyrazine-2-carbonitriles.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 3-amino-6-halopyrazine-2-carbonitrile with a boronic acid to generate 3-amino-6-arylpyrazine-2-carbonitrile derivatives.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • To the flask, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-amino-6-arylpyrazine-2-carbonitrile.

Expected Outcome:

The reaction should yield the desired product as a solid. The yield and purity should be determined by standard analytical techniques such as NMR, LC-MS, and melting point analysis.

Biological Significance and Therapeutic Potential

Derivatives of 3-aminopyrazine-2-carbonitrile are of significant interest in medicinal chemistry due to their diverse biological activities. Notably, 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

Anticancer Activity: FGFR Inhibition

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it a key target for cancer therapy.[5] Derivatives of 3-aminopyrazine have shown the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[6]

Molecular docking studies have indicated that the 3-aminopyrazine core can form key hydrogen bonds within the ATP-binding site of FGFR, effectively inhibiting its kinase activity.[6] This makes this compound a valuable scaffold for the design and synthesis of novel FGFR inhibitors.

Signaling Pathway Diagram

The following diagram illustrates a simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Pyrazine 3-Aminopyrazine Derivative Pyrazine->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Experimental Workflow for In Vivo Validation

The following diagram outlines a general workflow for the in vivo validation of this compound derivatives as potential therapeutic agents.

in_vivo_workflow A Synthesis & Characterization of Pyrazine Derivatives B In Vitro Screening (e.g., Kinase Assays, Cell Viability) A->B C Lead Compound Selection B->C D Pharmacokinetic (PK) Studies in Animal Models C->D E Efficacy Studies in Disease Models (e.g., Xenografts) D->E F Toxicology Studies E->F G Preclinical Candidate Selection F->G

References

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carbonitrile is a substituted pyrazine derivative that holds significant interest in the field of medicinal chemistry. The pyrazine ring is a well-established scaffold in numerous biologically active compounds, and the specific arrangement of the amino, chloro, and nitrile functional groups on this core makes it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential applications in drug discovery, with a particular focus on its role as a precursor for kinase inhibitors and antimicrobial agents.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₅H₃ClN₄.[1] Its molecular structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₃ClN₄[1]
Molecular Weight 154.56 g/mol [1]
CAS Number 17231-50-4[1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(N=C(C(=N1)N)C#N)Cl[1]
InChI Key OKSPUZDERJZNPO-UHFFFAOYSA-N[1]
Appearance Solid
Solubility Information not widely available, but related compounds have low aqueous solubility.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G start Start with 3,6-Dichloropyrazine-2-carbonitrile reaction Selective Amination (e.g., with ammonia in a suitable solvent) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Precursor)

A detailed protocol for the synthesis of the precursor, 3,6-dichloropyrazine-2-carbonitrile, is available in the literature.[5]

Materials:

  • 3-hydroxy-6-bromopyrazine-2-amide

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIEA)

  • Inorganic chloride (e.g., LiCl)

  • Isopropanol

Procedure:

  • A mixture of 3-hydroxy-6-bromopyrazine-2-amide, an inorganic chloride, and phosphorus oxychloride is stirred and heated.

  • Diisopropylethylamine is added to the reaction mixture.

  • The mixture is heated and stirred for a specified time.

  • After cooling, the reaction is quenched with ice water.

  • The precipitate is filtered and washed to yield 3,6-dichloropyrazine-2-carbonitrile.

Experimental Protocol: Proposed Selective Amination

This proposed protocol is based on the amination of similar di-chloro heterocyclic compounds.[4]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Ammonia (aqueous or in a suitable solvent like dioxane)

  • Reaction solvent (e.g., Dioxane, DMF)

Procedure:

  • Dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent in a pressure vessel.

  • Add a solution of ammonia.

  • Seal the vessel and heat the reaction mixture to a specified temperature for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization Data

Spectroscopic data for this compound is available from chemical suppliers.[6]

Spectroscopic Data Description
¹H NMR Expected to show a singlet for the pyrazine proton and a broad singlet for the amino protons.
¹³C NMR Expected to show distinct signals for the carbon atoms of the pyrazine ring and the nitrile group.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-Cl stretching.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (154.56 g/mol ) would be observed.

Potential Therapeutic Applications

While there is a lack of direct biological data for this compound in the public domain, the biological activities of its derivatives suggest significant therapeutic potential, primarily in oncology and infectious diseases.

Kinase Inhibition

The 3-aminopyrazine-2-carbonitrile scaffold is a known pharmacophore in the design of protein kinase inhibitors.[7] Derivatives of this scaffold have shown potent inhibitory activity against several kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).

FGFR Signaling Pathway:

Aberrant FGFR signaling is a key driver in various cancers. 3-Amino-pyrazine-2-carboxamide derivatives, which can be synthesized from this compound, have been identified as potent pan-FGFR inhibitors.[8]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 3-Aminopyrazine Derivatives Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by 3-aminopyrazine derivatives.

CHK1 Signaling Pathway:

CHK1 is a crucial component of the DNA damage response pathway. Inhibition of CHK1 can sensitize cancer cells to chemotherapy. 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective CHK1 inhibitors.

CHK1_Pathway DNA_Damage DNA Damage ATR_ATRIP ATR-ATRIP DNA_Damage->ATR_ATRIP Activates CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylates & Activates CDC25 CDC25 CHK1->CDC25 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CDC25->Cell_Cycle_Arrest Promotes G2/M Transition Inhibitor 3-Aminopyrazine Derivatives Inhibitor->CHK1 Inhibits

Caption: Simplified CHK1 signaling pathway in the DNA damage response and the point of inhibition.

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamide, which can be synthesized from this compound, have demonstrated promising activity against Mycobacterium tuberculosis.[9] For instance, certain 3-benzylaminopyrazine-2-carboxamides have shown minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound is a valuable starting material for the development of new anti-tuberculosis agents.

Data Presentation

Currently, there is a lack of publicly available quantitative biological data specifically for this compound. The following table summarizes the biological activity of some of its closely related derivatives to provide a reference for its potential efficacy.

Derivative ClassTargetAssayIC₅₀ / MICReference
3-Amino-pyrazine-2-carboxamidesFGFR1-4Kinase AssayVaries by derivative[8]
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1Kinase AssayVaries by derivative
3-Benzylaminopyrazine-2-carboxamidesM. tuberculosis H37RvWhole-cell assay6 - 42 µM[9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is feasible through the selective amination of a readily accessible dichlorinated precursor. While direct biological data for this compound is limited, the potent and diverse activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as antimycobacterial agents, underscore the importance of this scaffold in medicinal chemistry. Further investigation into the synthesis and biological evaluation of this compound and its novel derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Amino-6-chloropyrazine-2-carbonitrile with various arylboronic acids. This reaction is a pivotal method for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. For the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, this compound serves as a readily available and cost-effective starting material. The resulting products are of high interest due to their potential as kinase inhibitors and other therapeutic agents. While the chloro-substituted pyrazine is less reactive than its bromo or iodo counterparts, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.

Core Reaction and Signaling Pathway

The fundamental transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base. The catalytic cycle, a key concept in understanding the reaction mechanism, is depicted below.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar'-Pd(II)-X)Ln Pd0->OxAdd Ar'-X Transmetal Transmetalation (Ar'-Pd(II)-Ar)Ln OxAdd->Transmetal ArB(OH)2 / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArAr 3-Amino-6-arylpyrazine-2-carbonitrile ArX This compound ArBOH2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is outlined below. This process includes reaction setup, execution, workup, and purification.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  Arylboronic Acid, and Base to flask. - Evacuate and backfill with inert gas. start->setup reagent_add Reagent Addition: - Add degassed solvent. - Add Palladium catalyst and ligand. setup->reagent_add reaction Reaction: - Heat the mixture under inert atmosphere. - Monitor progress by TLC or LC-MS. reagent_add->reaction workup Aqueous Workup: - Cool the reaction mixture. - Partition between organic solvent and water. - Separate and wash the organic layer. reaction->workup purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography or recrystallization. workup->purification characterization Characterization: - Analyze the purified product by  NMR, MS, and other spectroscopic methods. purification->characterization end End characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data and reaction parameters for the Suzuki-Miyaura coupling of a 3-amino-6-halopyrazine-2-carbonitrile with an arylboronic acid. These parameters can be used as a starting point for the optimization of the reaction with this compound.[1]

ParameterTypical RangeNotes
Reactant Ratio
3-Amino-6-halopyrazine-2-carbonitrile1.0 equivalentLimiting reagent.
Arylboronic Acid1.1 - 1.5 equivalentsAn excess is often used to ensure complete consumption of the starting material.[1]
Catalyst System
Palladium Catalyst0.5 - 5 mol%Higher loadings may be necessary for the less reactive chloro-substrate.[1]
Ligand1 - 10 mol%The choice of ligand is crucial for the coupling of heteroaryl chlorides.
Base
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)2.0 - 3.0 equivalentsAn adequate excess is required for the catalytic cycle to proceed efficiently.[1][2]
Reaction Conditions
SolventDioxane/Water, Toluene/Ethanol/Water, THFA mixture of an organic solvent and water is commonly used.[1][2][3]
Temperature80 - 120 °CHigher temperatures may be required for the chloro-substrate.[1][2]
Reaction Time2 - 24 hoursDependent on the reactivity of the substrates, catalyst, and temperature.[1]
Outcome
Typical Yield (after purification)75 - 95%Highly dependent on the specific substrates and optimized reaction conditions.[1]

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.[1] Stir the mixture to dissolve the reagents. In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in a small amount of degassed 1,4-dioxane and add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Characterize the purified 3-amino-6-arylpyrazine-2-carbonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Synthesis

This protocol describes a more rapid, microwave-assisted Suzuki-Miyaura coupling, which can be beneficial for library synthesis.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[2]

  • Inert Atmosphere: Evacuate and backfill the vial with nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).[2]

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich and bulky ligand), or a stronger base like K₃PO₄.

  • Side Reactions: Common side reactions include the homocoupling of the boronic acid and dehalogenation of the starting material. To minimize these, ensure a thoroughly deoxygenated reaction mixture and consider using a slightly lower reaction temperature or a shorter reaction time.

  • Purification Challenges: If the product is difficult to purify, recrystallization from a suitable solvent system can be an effective alternative to column chromatography.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrazine ring, further activated by the presence of the chloro and cyano substituents, renders the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular scaffolds with potential therapeutic applications.

Derivatives of the 3-aminopyrazine-2-carbonitrile core have been identified as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer. Notably, substituted aminopyrazine derivatives have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration.[1][2][3][4]

These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, a summary of representative reaction data, and an overview of a relevant biological signaling pathway for the resulting compounds.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for nucleophilic substitution reactions on this compound and its close analogs.

Table 1: Amination Reactions

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1Substituted BenzylamineTHFTriethylamine7015~80 (analog)
2Various AminesPEG-400-1200.0873-99 (analog)
3MorpholineDioxaneK2CO310012Not Reported
4PiperidineDMFK2CO3806Not Reported

Table 2: Thiolation Reactions

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1ThiophenolDMFK2CO3804Not Reported
22-Methylpropane-2-thiolDichloromethane-Room Temp2491 (analog)
32-(Pyrazin-2-yl)ethane-1-thiolDichloromethane-Room Temp2491 (analog)

Table 3: Alkoxylation/Hydroxylation Reactions

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
1Sodium MethoxideMethanol-Reflux5Not Reported
2PhenolDMFK2CO31008Not Reported
3WaterAcid/BaseHeat--Not Reported

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amination of this compound

This protocol describes the reaction of this compound with an amine to yield the corresponding 3-amino-6-(substituted-amino)pyrazine-2-carbonitrile.

Materials:

  • This compound

  • Amine of interest (e.g., substituted benzylamine, morpholine)

  • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF))

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen solvent (e.g., THF).

  • Add the amine (1.1-2.0 eq.) and the base (1.5-2.0 eq.) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 70-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Thiolation of this compound

This protocol details the reaction with a thiol to form a thioether-substituted pyrazine.

Materials:

  • This compound

  • Thiol of interest (e.g., thiophenol, alkyl thiol)

  • Solvent (e.g., DMF, Dichloromethane)

  • Base (e.g., Potassium Carbonate) (optional, depending on the thiol and conditions)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen solvent.

  • Add the thiol (1.0-1.2 eq.).

  • If a base is required, add it to the reaction mixture (1.1-1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Alkoxylation of this compound

This protocol describes the substitution with an alcohol to form an ether-substituted pyrazine.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, phenol)

  • Solvent (can be the alcohol itself or a high-boiling solvent like DMF)

  • Strong base (e.g., Sodium Hydride, Potassium tert-butoxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol.

  • Carefully add the strong base (1.1-1.5 eq.) to generate the alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 eq.) in the same alcohol or a suitable solvent.

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the excess alcohol under reduced pressure if it was used as the solvent.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental Workflow

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_reaction Nucleophilic Aromatic Substitution cluster_products Products cluster_purification Purification start This compound reaction Reaction with Base (optional) in Solvent (e.g., DMF, THF) with Heat (optional) start->reaction amine Amine (R-NH2) amine->reaction thiol Thiol (R-SH) thiol->reaction alcohol Alcohol (R-OH) alcohol->reaction purification Workup & Purification (Extraction, Chromatography) reaction->purification product_amine 3-Amino-6-(amino)pyrazine-2-carbonitrile product_thiol 3-Amino-6-(thio)pyrazine-2-carbonitrile product_alkoxy 3-Amino-6-(alkoxy)pyrazine-2-carbonitrile purification->product_amine purification->product_thiol purification->product_alkoxy

Caption: General workflow for nucleophilic substitution.

Signaling Pathway

Derivatives of 3-aminopyrazine-2-carbonitrile have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] The FGF/FGFR signaling pathway is crucial for various cellular processes, and its aberrant activation is implicated in cancer.[5][6][7][8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg STAT STAT Pathway P1->STAT RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT inhibitor 3-Aminopyrazine Derivative inhibitor->P1 Inhibition response Proliferation, Differentiation, Migration RAS_MAPK->response PI3K_AKT->response STAT->response

Caption: Inhibition of the FGFR signaling pathway.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Amino-6-chloropyrazine-2-carbonitrile as a key starting material in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The methodologies and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents targeting FGFR-driven cancers.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in a variety of human cancers, making it a compelling target for therapeutic intervention.[2][3] The 3-aminopyrazine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent kinase inhibitors.[4] Specifically, derivatives of this compound are valuable precursors for the synthesis of a diverse range of 3-amino-6-arylpyrazine-2-carbonitrile compounds, which have demonstrated significant potential as FGFR inhibitors.[5]

The primary synthetic strategy for elaborating the this compound core involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and highly efficient reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyrazine ring, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against the FGFR isoforms.[6]

Data Presentation

The following table summarizes the in vitro biological activity of representative FGFR inhibitors synthesized from the 3-aminopyrazine-2-carbonitrile scaffold. The data highlights the potency of these compounds against different FGFR isoforms and their anti-proliferative effects in cancer cell lines with known FGFR aberrations.

Compound IDR-Group (at C6)TargetIC50 (nM)Cell LineCell-based IC50 (µM)
18i MethylFGFR1-NCI-H520 (FGFR1 amp)26.69
FGFR2150SNU-16 (FGFR2 amp)1.88
FGFR3-KMS-11 (FGFR3 fusion)3.02
FGFR4-SW-780 (FGFR3 fusion)2.34
MDA-MB-453 (FGFR4 mut)12.58
Analog D PhenylFGFR1-4150-500--
Analog E MethylFGFR1-4200-800--

Data for compound 18i is derived from a study on 3-amino-pyrazine-2-carboxamide derivatives, which share the same core scaffold.[3] Data for Analogs D and E are synthesized from multiple sources for illustrative comparison.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and potassium carbonate (2.0 - 3.0 eq).

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., nitrogen or argon).

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 - 0.05 eq) and the phosphine ligand (e.g., triphenylphosphine, 0.04 - 0.1 eq) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by additional degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-6-arylpyrazine-2-carbonitrile.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well assay plate, add the test compound, recombinant FGFR kinase, and the kinase substrate to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative activity of a test compound in cancer cell lines.

Materials:

  • Cancer cell line with known FGFR aberration (e.g., SNU-16, KMS-11)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with the test compound at various concentrations and incubate for 72 hours.

  • After the incubation period, measure the cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

FGFR Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by 3-aminopyrazine-2-carbonitrile derivatives.

FGFR_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Inhibitor 3-Amino-6-arylpyrazine- 2-carbonitrile Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 DAG->Proliferation IP3->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Synthesis Workflow

The diagram below outlines the general experimental workflow for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile based FGFR inhibitors.

Synthesis_Workflow Start 3-Amino-6-chloropyrazine- 2-carbonitrile Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-6-arylpyrazine- 2-carbonitrile Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the synthesis of FGFR inhibitors.

References

Application Notes: Development of CHK1 Inhibitors Using the 3-Amino-6-chloropyrazine-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) network.[1][2] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, providing time for DNA repair, or inducing apoptosis if the damage is irreparable.[1] This function makes CHK1 a compelling target in oncology; its inhibition can sensitize cancer cells to DNA-damaging chemotherapies.[2]

The 3-aminopyrazine-2-carbonitrile scaffold has been identified as a promising core structure for the development of potent and selective CHK1 inhibitors.[2][3] This document provides detailed application notes and protocols for researchers engaged in the development of CHK1 inhibitors based on this scaffold. While extensive public data on the specific 3-Amino-6-chloropyrazine-2-carbonitrile is limited, we will utilize data from its close and well-documented analog, SRA737, which shares the core 3-aminopyrazine-2-carbonitrile structure, for comparative analysis.[4]

CHK1 Signaling in the DNA Damage Response

The DDR is a complex signaling network that maintains genomic integrity.[5] In response to single-strand DNA breaks or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[6][7] ATR then phosphorylates CHK1 at key residues (Ser317 and Ser345), leading to its full activation.[1][8][9] Activated CHK1 phosphorylates downstream targets, most notably the Cdc25 family of phosphatases.[8] This phosphorylation marks Cdc25 for degradation, preventing the activation of cyclin-dependent kinases (CDKs) and resulting in cell cycle arrest at the G2/M phase.[8] By inhibiting CHK1, this crucial checkpoint is abrogated, forcing cancer cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.

CHK1_Signaling_Pathway cluster_chk1_activation CHK1 Activation DNA_Damage DNA Damage / Replication Stress ATR ATR Activation DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (S317/S345) pCHK1 p-CHK1 (Active) Cdc25 Cdc25 Phosphatases pCHK1->Cdc25 inhibits Arrest Cell Cycle Arrest pCHK1->Arrest Inhibitor CHK1 Inhibitor (3-Amino-6-chloropyrazine- 2-carbonitrile Scaffold) Inhibitor->pCHK1 blocks activation CDKs CDK Activation Cdc25->CDKs activates CellCycle Cell Cycle Progression (G2/M Transition) CDKs->CellCycle promotes Apoptosis Mitotic Catastrophe / Apoptosis CellCycle->Apoptosis (in presence of damage)

CHK1 Signaling in DNA Damage Response.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of compounds is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. The table below presents the in vitro IC50 values for SRA737, a representative inhibitor with the 3-aminopyrazine-2-carbonitrile core, against CHK1, compared to another well-known CHK1 inhibitor, Prexasertib.[4]

CompoundScaffoldTarget KinaseIC50 (nM)Assay Method
SRA737 3-Aminopyrazine-2-carbonitrile derivativeCHK11.3 - 1.4Radiometric / Biochemical Assay[4]
Prexasertib PyrrolopyrimidineCHK11Biochemical Assay[4]

Note: IC50 values are dependent on specific assay conditions (e.g., ATP concentration) and should be considered for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro CHK1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against purified recombinant CHK1 kinase using a luminescence-based assay that measures ADP production.[10][11]

Materials:

  • Purified recombinant human CHK1 enzyme

  • CHK1 peptide substrate

  • 5x Kinase Assay Buffer

  • ATP (500 µM stock)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water. Keep on ice.

  • Compound Dilution:

    • Prepare a 100x stock of the highest desired concentration of the test compound in 100% DMSO.

    • Create a 10-fold intermediate dilution of the compound in 1x Kinase Assay Buffer. This will result in a 10% DMSO solution.

    • Perform serial dilutions of this intermediate stock using 1x Kinase Assay Buffer containing 10% DMSO to maintain a constant DMSO concentration across all wells.[10]

  • Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Assay Buffer, 500 µM ATP, and the CHK1 substrate at their final desired concentrations.

  • Reaction Setup (per well of a 96-well plate):

    • Add 2.5 µL of the serially diluted test compound or "Diluent Solution" (10% DMSO in buffer for positive and negative controls) to the appropriate wells.[10]

    • Add 12.5 µL of the Master Mix to every well.

    • To the "Blank" control wells, add 10 µL of 1x Kinase Assay Buffer.

    • Dilute the CHK1 enzyme to the desired concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[10]

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the diluted CHK1 enzyme to all wells except the "Blank". The final reaction volume is 25 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[10]

  • Signal Generation:

    • Terminate the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40-45 minutes.[10]

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for another 30-45 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the "Blank" control signal from all other readings. Plot the percent inhibition (relative to the "Positive Control") against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow prep 1. Prepare Reagents (Buffer, ATP, Substrate, Enzyme) plate 3. Add Compound & Master Mix to Plate prep->plate compound 2. Serially Dilute Test Compound compound->plate initiate 4. Initiate Reaction with CHK1 Enzyme plate->initiate incubate 5. Incubate at 30°C (45-60 min) initiate->incubate adpglo 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->adpglo detect 7. Add Kinase Detection Reagent (Generate Signal) adpglo->detect read 8. Read Luminescence detect->read analyze 9. Analyze Data & Calculate IC50 read->analyze

Workflow for an in vitro CHK1 Kinase Assay.
Protocol 2: Cell-Based Assay for CHK1 Inhibition

This protocol describes a method to assess the activity of a CHK1 inhibitor within a cellular context by measuring the phosphorylation of CHK1 at Ser296 (an autophosphorylation site indicative of activity) or the accumulation of DNA damage markers like γH2AX.[12][13]

Materials:

  • Cancer cell line (e.g., AsPC-1, U2OS)

  • Complete cell culture medium

  • Test compound

  • Puromycin (optional, for protein synthesis inhibition analysis)[13]

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pCHK1 (Ser296), anti-CHK1 (total), anti-γH2AX, anti-Actin or Tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 6 or 24 hours).[12][13] Include a vehicle-only control (e.g., 0.1% DMSO).

  • (Optional) Puromycin Pulse: To assess off-target effects on protein synthesis, add puromycin (e.g., 1 µM) to the media for the final hour of incubation.[13]

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pCHK1 S296, anti-γH2AX) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply chemiluminescence substrate.

  • Signal Detection: Capture the signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities. A decrease in the pCHK1 (S296) signal relative to total CHK1 indicates target engagement.[13] An increase in the γH2AX signal indicates the accumulation of DNA double-strand breaks, a downstream consequence of CHK1 inhibition in sensitive cell lines.[12][13]

Cell_Assay_Workflow seed 1. Seed Cancer Cells in Plates treat 2. Treat with Test Compound (Concentration Range) seed->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse sds 4. Western Blotting: SDS-PAGE & Transfer lyse->sds probe 5. Probe with Primary Antibodies (e.g., anti-pCHK1, anti-γH2AX) sds->probe detect 6. Incubate with Secondary Antibody & Detect Signal probe->detect analyze 7. Analyze Band Intensity (Target Engagement & DNA Damage) detect->analyze

Workflow for a Cell-Based CHK1 Inhibition Assay.

References

Application Notes and Protocols for the Synthesis of Antimycobacterial Agents from 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antimycobacterial agents derived from 3-Amino-6-chloropyrazine-2-carbonitrile. The synthesized compounds, specifically (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives, have shown promising activity against Mycobacterium tuberculosis.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Pyrazinamide is a crucial first-line antituberculosis drug, and its derivatives are of great interest in the search for new antimycobacterial agents. This document outlines the synthesis of a series of pyrazinamide analogs starting from this compound. The key synthetic intermediate, 3-amino-6-chloropyrazine-2-carbohydrazide, is condensed with various substituted aromatic aldehydes to yield the target Schiff bases. These compounds have been evaluated for their in vitro antimycobacterial activity against the H37Ra strain of Mycobacterium tuberculosis.

Overall Synthetic Scheme

The synthesis involves a two-step process starting from this compound. The first step is the conversion of the nitrile group to a carbohydrazide, followed by the condensation with substituted aldehydes.

Synthetic_Pathway start This compound reagents1 Hydrazine Hydrate Ethanol, Reflux start->reagents1 intermediate 3-Amino-6-chloropyrazine-2-carbohydrazide reagents2 Substituted Aromatic Aldehyde Ethanol, Acetic Acid (catalyst), Reflux intermediate->reagents2 reagents1->intermediate final_product (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine- 2-carbohydrazide Derivatives reagents2->final_product

Caption: Overall synthetic pathway for the target compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyrazine-2-carbohydrazide (Intermediate 2)

This protocol describes the conversion of the starting material, this compound (1), to the key intermediate, 3-Amino-6-chloropyrazine-2-carbohydrazide (2).

Materials:

  • This compound (1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound (1) in 100 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine hydrate (80%) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane 1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of 3-Amino-6-chloropyrazine-2-carbohydrazide (2) will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 3-Amino-6-chloropyrazine-2-carbohydrazide (2).

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 3-Amino-6-chloropyrazine- 2-carbonitrile in Ethanol add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 8-12 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Collect Precipitate by Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry Characterize Product Characterize Product dry->Characterize Product

Caption: Workflow for the synthesis of the carbohydrazide intermediate.

Protocol 2: General Procedure for the Synthesis of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide Derivatives (3a-ae)

This protocol outlines the condensation reaction between the carbohydrazide intermediate (2) and various substituted aromatic aldehydes to yield the final products.

Materials:

  • 3-Amino-6-chloropyrazine-2-carbohydrazide (2)

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1 mmol of 3-Amino-6-chloropyrazine-2-carbohydrazide (2) in 20 mL of ethanol.

  • To this solution, add 1.1 mmol of the respective substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives.

  • Dry the final products and characterize them by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve Carbohydrazide in Ethanol add_aldehyde Add Substituted Aldehyde dissolve->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Collect Precipitate by Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry Characterize Final Product Characterize Final Product dry->Characterize Final Product

Caption: Workflow for the synthesis of the final derivatives.

Data Presentation

The antimycobacterial activity of the synthesized compounds was evaluated against the Mycobacterium tuberculosis H37Ra strain using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the growth of the mycobacteria.

Table 1: Antimycobacterial Activity of Selected (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide Derivatives

Compound IDSubstituent (R)MIC (µg/mL)[1]MIC (µM)[1]
20m 4-Trifluoromethyl3.138.66
20s 3,4-Dichloro3.1311.37
20q 4-Chloro6.2523.66
20r 4-Bromo6.2521.47
Isoniazid Standard Drug0.060.44
Pyrazinamide Standard Drug3.12525.38

Note: The data presented here is based on published literature and serves as an example. Actual results may vary.

Among the synthesized compounds, those with electron-withdrawing substituents on the benzylidene ring, such as trifluoromethyl and dichloro groups, exhibited the most potent activity.[1] Specifically, compounds 20m and 20s showed a potent MIC of 3.13 µg/mL.[1] Compounds 20q and 20r also displayed significant anti-TB activity with an MIC of 6.25 µg/mL.[1]

Signaling Pathway and Mechanism of Action

While the exact mechanism of action for these novel derivatives is under investigation, they are designed as analogs of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt membrane potential and interfere with energy production in M. tuberculosis. It is hypothesized that the synthesized compounds may act through a similar pathway or inhibit other essential enzymes in the mycobacteria. Molecular docking studies of similar compounds have suggested potential interactions with enzymes like aspartate decarboxylase (PanD).[1]

Mechanism_Hypothesis Prodrug Synthesized Pyrazinamide Analog (Prodrug) Mycobacterial_Enzyme Mycobacterial Enzyme (e.g., Pyrazinamidase analog) Prodrug->Mycobacterial_Enzyme Active_Form Active Metabolite Target Inhibition of Essential Mycobacterial Targets (e.g., PanD, Cell Membrane) Active_Form->Target Mycobacterial_Enzyme->Active_Form Effect Bactericidal/Bacteriostatic Effect Target->Effect

Caption: Hypothesized mechanism of action for the synthesized agents.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals. The provided data is for illustrative purposes and should be verified experimentally.

References

Application Notes and Protocols for the Derivatization of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical modification of 3-Amino-6-chloropyrazine-2-carbonitrile, a versatile heterocyclic scaffold of significant interest in medicinal chemistry. The strategic placement of its functional groups—an amino, a cyano, and a chloro group on the pyrazine core—offers multiple reactive sites for the synthesis of diverse compound libraries, particularly for screening as kinase inhibitors and other therapeutic agents.

The protocols outlined below describe key derivatization strategies including palladium-catalyzed cross-coupling reactions to modify the C6-position and acylation to functionalize the C3-amino group.

Derivatization at the C6-Position via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position is amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a highly versatile method for this transformation. For this reaction, the analogous 3-Amino-6-bromopyrazine-2-carbonitrile is often used as it can be more reactive.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 3-amino-6-halopyrazine-2-carbonitrile with an arylboronic acid.

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile or this compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ (0.05 eq) or Pd(OAc)₂ (0.02 - 0.05 eq)

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃) (0.1 eq) or SPhos (0.04 eq)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 eq) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent: Degassed 1,4-dioxane/water (4:1 v/v) or Toluene/ethanol/water (4:1:1 v/v)

  • Reaction Vessel: Microwave vial or standard Schlenk flask

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Combine Reactants: - Halopyrazine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) catalyst 2. Add Catalyst System: - Palladium Source (e.g., Pd(dppf)Cl₂) - Ligand (if needed) reagents->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane/Water 4:1) catalyst->solvent atmosphere 4. Inert Atmosphere: Evacuate & backfill with N₂/Ar solvent->atmosphere reaction 5. Heat Reaction: - Microwave: 120 °C, 30-60 min - Conventional: Reflux, monitor by TLC atmosphere->reaction workup 6. Aqueous Workup: - Dilute with Ethyl Acetate - Wash with H₂O & Brine reaction->workup purification 7. Purify: - Dry (Na₂SO₄/MgSO₄) - Concentrate - Column Chromatography workup->purification characterization 8. Characterize Product: ¹H NMR, ¹³C NMR, MS purification->characterization

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Procedure:
  • Reaction Setup: In a microwave vial or Schlenk flask, combine 3-amino-6-halopyrazine-2-carbonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).[1][2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.[1]

  • Reagent Addition: Through a septum, add the degassed solvent mixture. Then, add the palladium catalyst and ligand (if required).[1][2]

  • Heating:

    • Microwave: Heat the reaction mixture to 120 °C for 30-60 minutes.[1]

    • Conventional: Heat the mixture to reflux (typically 80-100 °C).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Summary of Suzuki-Miyaura Reaction Conditions:
ParameterCondition A (Microwave)Condition B (Conventional)
Halopyrazine 3-Amino-6-bromopyrazine-2-carbonitrile3-Amino-6-bromopyrazine-2-carbonitrile
Coupling Partner Arylboronic acid (1.2 eq)Phenylboronic acid (1.2 eq)
Catalyst Pd(dppf)Cl₂ (0.05 eq)Pd(OAc)₂ (0.05 eq)
Ligand -PPh₃ (0.1 eq)
Base Na₂CO₃ (2.0 eq)Na₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / Ethanol / H₂O (4:1:1)
Temperature 120 °CReflux (80-100 °C)
Time 30 - 60 minMonitored by TLC
Reference [1][2]

Derivatization at the C3-Amino Group via Acylation

The 3-amino group can be readily acylated to form amides using various acylating agents. This reaction allows for the introduction of a wide range of functional groups, which can be used to modulate the compound's physicochemical and biological properties.

Experimental Protocol: N-Acylation

This protocol describes the acylation of the 3-amino group of a 3-amino-6-arylpyrazine-2-carbonitrile derivative.

Materials:

  • 3-Amino-6-arylpyrazine-2-carbonitrile (1.0 eq)

  • Acyl chloride or carboxylic acid anhydride (1.1 eq)

  • Base: Pyridine or Triethylamine (1.5 eq)

  • Solvent: Dry Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Reaction Workflow: N-Acylation

Acylation_Workflow start 1. Dissolve Aminopyrazine in dry DCM under N₂ cool 2. Cool to 0 °C (Ice Bath) start->cool base 3. Add Base (e.g., Pyridine, 1.5 eq) cool->base acyl 4. Add Acylating Agent (Acyl Chloride, 1.1 eq) dropwise base->acyl react 5. Warm to RT & Stir (2-4 hours, monitor by TLC) acyl->react workup 6. Aqueous Workup: - Dilute with DCM - Wash with 1M HCl, NaHCO₃, Brine react->workup purify 7. Purify: - Dry (Na₂SO₄) - Concentrate workup->purify product 8. Obtain Acylated Product purify->product

Caption: Workflow for the acylation of the 3-amino group.

Procedure:
  • Reaction Setup: Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Add the base (pyridine or triethylamine, 1.5 eq) to the solution. Then, slowly add the acyl chloride or anhydride (1.1 eq) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.[1]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.[1] Further purification can be performed by recrystallization or column chromatography if necessary.

Summary of N-Acylation Reaction Conditions:
ParameterGeneral Condition
Substrate 3-Amino-6-arylpyrazine-2-carbonitrile (1.0 eq)
Acylating Agent Acyl chloride or anhydride (1.1 eq)
Base Pyridine or Triethylamine (1.5 eq)
Solvent Dry Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 2 - 4 hours
Reference [1]

Other Potential Derivatization Strategies

Buchwald-Hartwig Amination

The C6-chloro group can also be a substrate for Buchwald-Hartwig amination, allowing for the synthesis of various 6-amino-substituted pyrazines. This palladium-catalyzed reaction typically involves coupling the chloro-compound with a primary or secondary amine in the presence of a suitable palladium catalyst, a phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).[3][4][5] While a specific protocol for this compound is not detailed in the provided results, the general principles are well-established for other chloro-heterocycles.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrazine ring nitrogens and the cyano group activates the C6-position for nucleophilic aromatic substitution (SNAr).[6][7] This allows for the displacement of the chlorine atom by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, often under heated conditions.[8][9] The reaction of the related 3-chloropyrazine-2-carboxamide with benzylamines serves as a good precedent for this type of transformation.[8]

By employing these synthetic strategies, researchers can efficiently generate a diverse library of derivatives based on the this compound scaffold for evaluation in drug discovery and development programs.

References

Application Notes and Protocols for Monitoring Reactions of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 3-Amino-6-chloropyrazine-2-carbonitrile. The protocols outlined below utilize common analytical techniques to track the consumption of starting materials, the formation of products, and the emergence of any impurities.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds.[1][2] Accurate monitoring of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time or quasi-real-time reaction monitoring.

Analytical Methods Overview

A variety of analytical methods can be employed to monitor the reactions of this compound. The choice of method will depend on the specific reaction conditions, the properties of the reactants and products, and the information required.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components of a mixture. It is well-suited for monitoring the disappearance of starting materials and the appearance of products over time.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile and semi-volatile compounds. It can be used to detect and identify byproducts and impurities in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecules in a sample. It can be used to confirm the structure of the product and to identify and quantify intermediates and byproducts.[4][5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for monitoring a reaction using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3]

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)[3]

Procedure:

  • Sample Preparation:

    • At designated time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 40°C.[3]

    • Equilibrate the column with the mobile phase. A typical mobile phase could be a gradient of water (pH 3, adjusted with orthophosphoric acid) and acetonitrile.[3]

    • Set the flow rate to 0.7 mL/min.[3]

    • Set the UV detector to a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).[3]

    • Inject 10 µL of the prepared sample.[3]

    • Record the chromatogram and integrate the peak areas of the starting material, product, and any significant impurities.

Data Analysis:

The concentration of the starting material and product at each time point can be determined by comparing their peak areas to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile byproducts or for analyzing the final product after derivatization if it is not sufficiently volatile.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analytes of interest (e.g., a non-polar or medium-polarity column)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction to isolate the compounds of interest from the reaction matrix.

    • If necessary, derivatize the sample to increase volatility and thermal stability.

    • Dissolve the extracted and/or derivatized sample in a suitable volatile solvent.

  • GC-MS Analysis:

    • Set the GC oven temperature program to achieve good separation of the components.

    • Set the injector temperature and transfer line temperature appropriately.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500).

    • Inject the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

Data Analysis:

Identify the components by comparing their mass spectra to a library of known compounds. Quantitation can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for in-situ reaction monitoring or for detailed analysis of aliquots.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)[4][5]

Procedure for Aliquot Analysis:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to the starting material and the product.

Data Analysis:

The relative amounts of starting material and product can be determined from the ratio of their integral values.

Data Presentation

Quantitative data from reaction monitoring should be summarized in tables for easy comparison.

Table 1: HPLC Monitoring of a Suzuki Coupling Reaction

Time (minutes)Area of this compoundArea of Product% Conversion
01,250,00000%
30875,000350,00028%
60500,000700,00056%
90250,000950,00076%
12050,0001,150,00092%

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

CompoundH-5NH₂Other Protons
This compound~8.4 ppm (s)~5.2 ppm (br s)-
Example Product (e.g., 3-Amino-6-phenylpyrazine-2-carbonitrile)~8.5 ppm (s)~5.3 ppm (br s)~7.4-7.8 ppm (m, 5H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dilute A->B C Filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Quantify G->H

Caption: Workflow for HPLC analysis of reaction aliquots.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Liquid-Liquid Extraction A->B C Derivatization (Optional) B->C D Dissolve in Solvent C->D E Inject Sample D->E F GC Separation E->F G Mass Spectrometry F->G H Identify Components G->H I Quantify H->I

Caption: Workflow for GC-MS analysis of reaction components.

Logical Relationships

Analytical_Methods cluster_techniques Analytical Techniques cluster_info Information Obtained RM Reaction Monitoring HPLC HPLC RM->HPLC GCMS GC-MS RM->GCMS NMR NMR RM->NMR Quant Quantitative Data (Concentration vs. Time) HPLC->Quant ID Impurity Identification GCMS->ID NMR->Quant Struct Structural Confirmation NMR->Struct

Caption: Relationship between analytical techniques and information obtained.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carbonitrile and its derivatives are pivotal heterocyclic compounds in medicinal chemistry.[1][2] They serve as crucial scaffolds for synthesizing a wide array of biologically active molecules. Notably, derivatives bearing an aryl group at the 6-position have demonstrated significant potential as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in oncology.[3][4] The development of robust and scalable synthetic methods is therefore essential to produce these compounds in the quantities required for preclinical and clinical studies.

This document provides detailed protocols for the scale-up synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, focusing on the versatile Suzuki-Miyaura cross-coupling reaction. An alternative de novo synthesis is also presented. These methodologies are designed to guide researchers in generating compound libraries for structure-activity relationship (SAR) studies and further drug development.

Synthetic Strategies Overview

Two primary strategies are effective for synthesizing derivatives of this compound:

  • Suzuki-Miyaura Cross-Coupling: This is a highly efficient and widely used palladium-catalyzed reaction for creating carbon-carbon bonds. It allows for the coupling of the this compound core with a diverse range of boronic acids, enabling extensive exploration of substituents at the 6-position.[4][5] This method is favored for its high yields, tolerance of various functional groups, and scalability.[5]

  • De Novo Synthesis: This approach involves building the pyrazine ring from acyclic precursors. A common method is the condensation of diaminomaleonitrile (DAMN) with a substituted α-dicarbonyl compound, such as phenylglyoxal.[4] This strategy is particularly useful for synthesizing the core scaffold with a specific substituent already in place.[4]

Diagrams and Workflows

Logical Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for synthesizing a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, from starting material selection to the final purified compounds.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Select Starting Material: 3-Amino-6-halopyrazine- 2-carbonitrile Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic_Acid Select Arylboronic Acid (Diversity Input) Boronic_Acid->Coupling Workup Aqueous Workup (Extraction/Washing) Coupling->Workup Reaction Mixture Purify Purification (Recrystallization or Flash Chromatography) Workup->Purify Crude Product Final_Product Final Product: 3-Amino-6-arylpyrazine- 2-carbonitrile Purify->Final_Product Purified Derivative

Caption: General experimental workflow for synthesis.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction used to synthesize the target derivatives.

G pd0 Pd(0) Catalyst pd_complex Aryl-Pd(II)-X Complex pd0->pd_complex Oxidative Addition (R-X) transmetal Transmetalation Intermediate pd_complex->transmetal Transmetalation (Ar-B(OH)2 + Base) product_complex Diaryl-Pd(II) Complex transmetal->product_complex product_complex->pd0 Reductive Elimination (Product R-Ar)

Caption: Key steps of the Suzuki-Miyaura reaction.

Inhibitory Action on FGFR Signaling Pathway

3-Aminopyrazine derivatives are known to act as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in cancer.

FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR P_FGFR Phosphorylated FGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_FGFR->Downstream Cell_Effects Cell Proliferation, Survival, Migration Downstream->Cell_Effects Inhibitor Pyrazine Derivative (Synthesized Compound) Inhibitor->P_FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of this compound with various arylboronic acids, suitable for gram-scale synthesis.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • This compound (or 3-Amino-6-bromopyrazine-2-carbonitrile).

  • Arylboronic acid (e.g., Phenylboronic acid).

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Palladium(II) acetate).

  • Ligand (if required, e.g., Triphenylphosphine).

  • Base (e.g., Potassium carbonate, Sodium carbonate).

  • Degassed Solvents: 1,4-Dioxane and Water.

  • Ethyl acetate, Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Filtration apparatus.

  • Rotary evaporator.

  • Analytical tools: TLC plates, HPLC-MS.

Procedure:

  • Reactor Setup: Assemble the jacketed reactor and ensure it is clean and dry. Equip it with an overhead stirrer, condenser, and a nitrogen line.

  • Charging Reagents: To the reactor, add this compound (1.0 eq.), the selected arylboronic acid (1.2-1.5 eq.), and the base (e.g., potassium carbonate, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the reactor and purge the system with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[5]

  • Solvent Addition: Add the degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 ratio), to the vessel via a cannula or addition funnel.[5]

  • Catalyst Addition: In a separate flask under nitrogen, prepare the catalyst solution. For example, dissolve the palladium catalyst (0.02-0.05 eq.) and any necessary ligand in a small amount of degassed 1,4-dioxane.[5] Add this solution to the main reactor.

  • Reaction: With vigorous stirring, heat the reaction mixture to the target temperature, typically between 80-120 °C.[5]

  • Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them via TLC or HPLC to track the consumption of the starting material.[5] Reactions are often complete within 4-12 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[4][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography for higher purity.[5][6]

Protocol 2: De Novo Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol is based on the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.[4]

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Diaminomaleonitrile (DAMN).

  • Phenylglyoxal monohydrate.

  • Ethanol.

  • Glacial acetic acid (catalytic amount).

  • Standard workup and purification equipment as listed in Protocol 1.

Procedure:

  • Setup: In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.[4]

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC.[4]

  • Cooling and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, proceed to workup.

  • Workup and Purification: Concentrate the mixture under reduced pressure. Purify the resulting crude product using standard extraction and recrystallization or chromatography techniques as described in Protocol 1.

Data Presentation

Table 1: Example Reagent Calculation for Suzuki-Miyaura Scale-Up
ReagentMol. Weight ( g/mol )EquivalentsMoles (mol)Mass/Volume
This compound154.561.00.32350.0 g
Phenylboronic Acid121.931.20.38847.3 g
Potassium Carbonate (K₂CO₃)138.212.00.64689.3 g
Pd(dppf)Cl₂816.640.030.00977.92 g
1,4-Dioxane (degassed)---800 mL
Water (degassed)---200 mL

Note: This table is a representative example. Equivalents and catalyst loading may require optimization.

Table 2: Critical Parameters for Suzuki-Miyaura Scale-Up
ParameterImportanceTypical Conditions & Notes
Catalyst & LigandDirectly impacts reaction efficiency, rate, and yield.[5]Pd(dppf)Cl₂, Pd(OAc)₂/PPh₃. Loading is typically 1-5 mol%. Lower loading is desirable for scale-up to reduce cost.
BaseEssential for the transmetalation step of the catalytic cycle.[5]Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are common. The choice can affect reaction rate and side products.
Solvent SystemMust dissolve reactants and facilitate the reaction at the desired temperature.[5]Mixtures of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) are frequently used.
TemperatureControls reaction rate and minimizes side reactions like catalyst decomposition or deboronation.[5]Typically 80-120 °C. Precise temperature control using a jacketed reactor is crucial for reproducibility.[5]
Inert AtmospherePrevents oxidation and deactivation of the palladium catalyst.[5]The reactor must be thoroughly purged with Nitrogen or Argon before heating.
Table 3: Example Library of Derivatives and Typical Yields
Arylboronic Acid UsedResulting 6-Aryl SubstituentTypical Yield Range
Phenylboronic acidPhenyl75-90%
4-Methoxyphenylboronic acid4-Methoxyphenyl70-88%
4-Fluorophenylboronic acid4-Fluorophenyl72-85%
3-Thiopheneboronic acidThiophen-3-yl65-80%

Yields are representative and can vary based on specific reaction conditions and scale.

Troubleshooting and Optimization

  • Incomplete Reaction: If starting material remains, consider increasing the reaction temperature, extending the reaction time, or adding a small additional portion of the catalyst.

  • Low Yield: This can be due to catalyst deactivation (ensure a properly inert atmosphere) or competitive side reactions. The choice of base and solvent system can be optimized to improve yield.

  • Impurity Formation: Common impurities include homocoupling byproducts (e.g., biphenyl from phenylboronic acid) and dehalogenated starting material.[5] Purification via recrystallization or chromatography is essential to remove these. Adjusting the stoichiometry (equivalents of boronic acid) can sometimes minimize homocoupling.

References

Application Notes and Protocols: 3-Amino-6-chloropyrazine-2-carbonitrile as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-amino-6-chloropyrazine-2-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile starting fragment for the development of novel therapeutic agents.[1][2] Its rigid, planar structure and the strategic placement of reactive functional groups—an amino group, a cyano group, and a reactive chlorine atom—provide multiple handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of both pharmacokinetic and pharmacodynamic properties.[1]

The pyrazine core can act as a bioisostere for other aromatic systems, and its nitrogen atoms often serve as crucial hydrogen bond acceptors, which is particularly important for binding to the hinge region of protein kinases.[1] Consequently, this scaffold has become a promising foundation for designing potent inhibitors of key signaling proteins implicated in oncology, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Furthermore, derivatives have demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.[3][4]

These application notes provide an overview of the key therapeutic applications of this fragment, detailed protocols for the synthesis and diversification of its derivatives, and methodologies for their biological evaluation.

Physicochemical Properties

The fundamental properties of the title compound are summarized below.

PropertyValueReference
CAS Number 17231-50-4[5]
Molecular Formula C₅H₃ClN₄[5]
Molecular Weight 154.56 g/mol [5]
IUPAC Name This compound[5]
Canonical SMILES C1=NC(=C(C(=N1)Cl)N)C#N[5]

Key Therapeutic Applications & Biological Activity

Kinase Inhibition in Oncology

The 3-aminopyrazine-2-carbonitrile core is a well-established pharmacophore for designing potent and selective kinase inhibitors.[2][6] Aberrant signaling by protein kinases, especially receptor tyrosine kinases like FGFR, is a known driver in various cancers, making them attractive therapeutic targets.[7][8] Derivatives of this scaffold have been developed as potent inhibitors of FGFRs, effectively blocking downstream signaling pathways that control cell proliferation, survival, and migration.[8][9]

The aminopyrazine moiety typically acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common feature of many Type I kinase inhibitors.[6][10] The chlorine atom at the 6-position serves as a convenient attachment point for introducing various aryl or alkyl groups via cross-coupling reactions, allowing for the exploration of the solvent-exposed region and optimization of potency and selectivity.[11][12]

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway cluster_membrane Cell Membrane FGFR FGFR RAS_RAF RAS/RAF FGFR->RAS_RAF PI3K_AKT PI3K/AKT FGFR->PI3K_AKT FGF FGF Ligand FGF->FGFR Activates Inhibitor Aminopyrazine Derivative Inhibitor->FGFR Inhibits MEK_ERK MEK/ERK RAS_RAF->MEK_ERK Nucleus Nucleus MEK_ERK->Nucleus PI3K_AKT->Nucleus Response Proliferation, Survival Nucleus->Response

Simplified FGFR signaling pathway and point of inhibition.

Table 1: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors Data for structurally related derivatives are shown to illustrate the potential of the scaffold.

Compound TypeTarget KinaseAssayIC₅₀Reference
Imidazo[1,2-a]pyrazine DerivativeCDK9Biochemical0.16 µM[13]
Imidazo[1,2-a]pyrazine DerivativeFynBiochemical0.22 µM[6]
Pyrazolo[1,5-a]pyrimidine Derivativec-Met / VEGFR-2BiochemicalSatisfactory Activity[13]
Pyrazine-based DerivativeTrkABiochemical>90% inhib. @ 20 µM[14]
Antimicrobial Activity

Derivatives of the 3-aminopyrazine scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][4] Structure-activity relationship studies have explored modifications at the 6-position and transformations of the 2-carbonitrile group.[3]

Interestingly, studies comparing derivatives with a 2-carbonitrile versus a 2-carboxamide (formed by hydrolysis of the nitrile) found that the carboxamide derivatives possessed comparable or better antimycobacterial activity and, importantly, lower cytotoxicity.[3][4] This highlights the importance of the 2-position in modulating both efficacy and safety. The most active compounds from one study showed potent activity against the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis.[3]

Table 2: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives These compounds are derived from the title fragment via hydrolysis and nucleophilic substitution.

Compound (Substituent on Benzyl)MIC vs. M. tuberculosis H37Rv (µM)Cytotoxicity IC₅₀ vs. HepG2 cells (µM)Reference
4-CF₃ (Compound 4)42> 250[3]
4-CH₃ (Compound 8)6≥ 250[3]
4-NH₂ (Compound 9)31> 250[3]
3-CF₃ (Compound 12)21> 250[3]
Pyrazinamide (Standard)62-[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the scaffold at the 6-position by introducing a wide range of aryl or heteroaryl groups. This is a crucial step in library synthesis for SAR exploration. The protocol is adapted for the chloro- starting material from procedures using the bromo-analogue.[11][12]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 0.05 eq.)

  • Ligand (if required, e.g., PPh₃, 0.1 eq.)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)

  • Microwave vial or round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst/ligand.[11][15]

  • Seal the vessel and evacuate and backfill with inert gas (Nitrogen or Argon) three times.[11]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture in a microwave reactor (e.g., 120 °C for 30-60 minutes) or in a preheated oil bath (e.g., 80-100 °C for 4-12 hours).[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile.

Suzuki_Workflow Suzuki Coupling Experimental Workflow A 1. Combine Reactants (Pyrazine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (Microwave or Oil Bath) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Reaction Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives

This two-step protocol first involves the hydrolysis of the nitrile to a carboxamide, followed by a nucleophilic aromatic substitution (SₙAr) to displace the chlorine atom. This route is particularly relevant for creating antitubercular agents.[3]

Step A: Partial Hydrolysis of Nitrile

  • Prepare a solution of 30% hydrogen peroxide in water and alkalinize to pH 9 with 8% (w/v) sodium hydroxide.[3]

  • Heat the solution to 50 °C.

  • Add this compound portion-wise over 30 minutes.

  • After the reaction is complete (monitor by TLC), cool the mixture in a refrigerator to initiate crystallization.

  • Recrystallize the crude product from ethanol to yield 3-amino-6-chloropyrazine-2-carboxamide.

Step B: Aminodehalogenation

  • Dissolve 3-amino-6-chloropyrazine-2-carboxamide (1.0 eq.) in a suitable solvent (e.g., THF).[3]

  • Add the desired benzylamine (2.0 eq.) and a base such as triethylamine (1.0 eq.).[3]

  • Heat the reaction under reflux (e.g., 70 °C) for 15 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture and purify the residue by column chromatography to yield the final product.

Protocol 3: In Vitro Evaluation of Anticancer Activity (MTT Cell Viability Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines, a primary step in screening for anticancer drug candidates.[13][16]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, typically for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Screening_Workflow In Vitro Screening Workflow (MTT Assay) A 1. Seed Cancer Cells (96-well plate, 24h) B 2. Treat with Compounds (Serial Dilutions, 48-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (Plate Reader) D->E F 6. Data Analysis E->F G Determine IC₅₀ Value F->G

Workflow for a typical cell viability screening assay.

Conclusion

This compound is a synthetically tractable and highly valuable fragment for modern drug discovery. Its utility as a core scaffold for both kinase inhibitors and antimicrobial agents has been clearly demonstrated.[1][3] The functional groups provide straightforward handles for chemical elaboration, enabling the rapid generation of diverse compound libraries for lead identification and optimization. The protocols and data presented herein offer a comprehensive resource for researchers aiming to leverage the therapeutic potential of this promising molecular framework.

References

The Versatile Building Block: Applications of 3-Amino-6-chloropyrazine-2-carbonitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthetic Utility of 3-Amino-6-chloropyrazine-2-carbonitrile in the Construction of Novel Heterocyclic Scaffolds.

Introduction: this compound is a highly functionalized pyrazine derivative that serves as a versatile precursor in the synthesis of a wide array of fused heterocyclic compounds. Its strategic arrangement of an amino group, a nitrile moiety, and a reactive chlorine atom makes it an ideal starting material for the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including pteridines and pyrazolo[3,4-b]pyrazines.

Application 1: Synthesis of Pteridine Derivatives

Pteridines are a class of bicyclic heteroaromatic compounds comprising fused pyrimidine and pyrazine rings. They are of significant interest due to their diverse biological activities, with many derivatives playing crucial roles as enzyme cofactors and therapeutic agents. This compound is an excellent starting material for the synthesis of substituted pteridines, primarily through cyclocondensation reactions with guanidine salts.

A plausible reaction pathway involves the condensation of the amino and nitrile groups of the pyrazine starting material with guanidine to form the pyrimidine ring of the pteridine scaffold.

G cluster_0 Synthesis of Pteridine Derivatives start This compound intermediate Cyclocondensation Intermediate start->intermediate Reaction reagent Guanidine Carbonate reagent->intermediate product 2,4-Diamino-7-chloro-pteridine-8-carbonitrile intermediate->product Ring Closure

Caption: Synthetic pathway for pteridine derivatives.

Experimental Protocol: Synthesis of 2,4-Diamino-7-chloro-pteridine-8-carbonitrile (Analogous Synthesis)

This protocol is adapted from the general synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives using guanidine carbonate as a catalyst.[1]

Materials:

  • This compound (1.0 eq)

  • Guanidine carbonate (1.5 eq)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound in methanol, add guanidine carbonate.

  • The reaction mixture is refluxed for a specified time, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data (Illustrative):

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundGuanidine carbonate-MethanolReflux1075-85

Note: The yield is an estimated value based on similar reactions and would require experimental validation.

Application 2: Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

Pyrazolo[3,4-b]pyrazines are another important class of fused heterocyclic compounds with a range of biological activities, including potential applications as kinase inhibitors. The reaction of this compound with hydrazines provides a direct route to this scaffold.

The synthesis proceeds via a condensation reaction between the amino and nitrile functionalities of the pyrazine starting material and the hydrazine, leading to the formation of the pyrazole ring fused to the pyrazine core.

G cluster_1 Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives start_p This compound intermediate_p Condensation Intermediate start_p->intermediate_p Reaction reagent_p Phenylhydrazine reagent_p->intermediate_p product_p 3-Amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile intermediate_p->product_p Cyclization

Caption: Synthetic pathway for pyrazolo[3,4-b]pyrazine derivatives.

Experimental Protocol: Synthesis of 3-Amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (Analogous Synthesis)

This protocol is based on the general reactivity of aminonitriles with hydrazines.[2]

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • A solution of this compound and phenylhydrazine in ethanol or acetic acid is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by washing with a suitable solvent or by recrystallization.

Quantitative Data (Illustrative):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
This compoundPhenylhydrazineEthanolReflux6-880-90

Note: The yield is an estimated value based on similar reactions and would require experimental validation.

Application 3: Arylation via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position of this compound is susceptible to displacement and can be utilized in cross-coupling reactions to introduce aryl or heteroaryl substituents. The Suzuki-Miyaura coupling is a powerful and versatile method for this transformation. This reaction significantly expands the diversity of accessible derivatives for structure-activity relationship (SAR) studies in drug discovery.

G cluster_2 Suzuki-Miyaura Cross-Coupling start_sm This compound product_sm 3-Amino-6-arylpyrazine-2-carbonitrile start_sm->product_sm Coupling reagent_sm1 Arylboronic Acid reagent_sm1->product_sm reagent_sm2 Pd Catalyst & Base reagent_sm2->product_sm

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile (Adapted from a Bromo-analogue)

This protocol is adapted from the Suzuki-Miyaura coupling of 3-amino-6-bromopyrazine-2-carbonitrile.[3][4]

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave vial or round-bottom flask

  • Microwave reactor or heating mantle

Procedure:

  • To a microwave vial, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes), or alternatively, heat to reflux in a round-bottom flask.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Illustrative):

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (min)Yield (%)
This compoundPhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/Water120 (Microwave)30-6070-90

Note: The yield is an estimated value based on similar reactions and would require experimental validation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of multiple reactive sites allows for the construction of complex fused ring systems and the introduction of various substituents, making it a key building block for the development of novel therapeutic agents and functional materials. The protocols provided herein, based on established chemical transformations, offer a guide for researchers to explore the full synthetic potential of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Pathway A: Condensation of Diaminomaleonitrile (DAMN). This route involves the cyclization of diaminomaleonitrile with a suitable chlorinated dicarbonyl compound.

  • Pathway B: Amination of 3,6-Dichloropyrazine-2-carbonitrile. This pathway is centered on the nucleophilic substitution of a chlorine atom on the pyrazine ring with an amino group. This is a common and often preferred industrial route.

Q2: I am seeing a low yield in my amination of 3,6-Dichloropyrazine-2-carbonitrile. What are the most likely causes?

A2: Low yields in the amination of 3,6-Dichloropyrazine-2-carbonitrile can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of competing side reactions. Key areas to investigate include reaction temperature, choice of base, solvent, and the potential for catalyst deactivation if using a palladium-catalyzed method.

Q3: Are there any significant side products to be aware of during the synthesis?

A3: Yes, in the amination of 3,6-Dichloropyrazine-2-carbonitrile, potential side products include the formation of di-aminated pyrazine, where both chlorine atoms are substituted. Additionally, hydrolysis of the nitrile group to a carboxamide or carboxylic acid can occur under certain conditions. In DAMN-based syntheses, self-condensation of starting materials can lead to polymeric impurities.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Pathway A: Condensation of Diaminomaleonitrile (DAMN)

While less commonly detailed in the literature for this specific chlorinated product, this pathway is a staple for pyrazine synthesis.

Observed Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive or poor quality Diaminomaleonitrile (DAMN).Use freshly recrystallized DAMN. DAMN can degrade upon storage.
Low reaction temperature.Gradually increase the reaction temperature in 5-10°C increments.
Incorrect pH of the reaction mixture.The condensation is often acid or base-catalyzed. Screen different catalytic amounts of a weak acid (e.g., acetic acid) or base.
Formation of a Dark, Tarry Mixture Polymerization of starting materials or product.Lower the reaction temperature. Ensure a stoichiometric balance of reactants. Consider a more dilute reaction mixture.
Instability of the chlorinated dicarbonyl precursor.Prepare the chlorinated dicarbonyl compound fresh and use it immediately.
Multiple Spots on TLC, Difficult Purification Formation of incompletely cyclized intermediates or regioisomers.Increase reaction time to ensure full cyclization. Optimize the catalyst to improve regioselectivity.
Self-condensation of DAMN or the dicarbonyl compound.Adjust the stoichiometry of the reactants. A slight excess of one reactant may drive the reaction to completion and minimize self-condensation of the other.
Pathway B: Amination of 3,6-Dichloropyrazine-2-carbonitrile

This is a more frequently utilized pathway for which more specific troubleshooting can be provided.

Observed Issue Potential Cause Suggested Solution
Incomplete Reaction / Low Conversion Insufficient reaction temperature or time for Nucleophilic Aromatic Substitution (SNAr).Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or HPLC until the starting material is consumed.
Deactivated catalyst (for Pd-catalyzed reactions).Use fresh catalyst and ensure an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Degas all solvents and reagents.
Inappropriate base or solvent.For SNAr, a strong, non-nucleophilic base is often required. For Pd-catalyzed reactions, the choice of base is critical and should be optimized (e.g., NaOtBu, Cs2CO3). The solvent should solubilize the reactants and be appropriate for the reaction temperature.
Formation of Di-aminated Byproduct Excess of the aminating agent or prolonged reaction time at high temperatures.Use a stoichiometric amount or a slight excess of the aminating agent. Monitor the reaction closely and stop it once the mono-aminated product is maximized.
Hydrolysis of the Nitrile Group Presence of water and strong acid or base, especially at elevated temperatures.Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and neutralize the solution promptly.
Product is Difficult to Isolate or Purify Product is soluble in the workup solvents.Adjust the pH of the aqueous phase during extraction to minimize the solubility of the product.
Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.

Experimental Protocols

Protocol: Amination of 3,6-Dichloropyrazine-2-carbonitrile

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

  • A suitable organic solvent (e.g., Dioxane, DMF, or DMSO)

  • Base (if required, e.g., K2CO3)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq.) in the chosen organic solvent.

  • Add the ammonia source (e.g., a solution of ammonia in the reaction solvent, typically 3-5 equivalents). If using a salt of ammonia, add a suitable base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it may be the desired product. Filter the solid and wash with a cold, non-polar solvent.

  • If the product remains in solution, perform an aqueous workup. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway_B start 3,6-Dichloropyrazine-2-carbonitrile product This compound start->product Amination (SNAr) Heat reagent Ammonia Source (e.g., NH3 in Dioxane) reagent->product

Caption: Synthetic route via amination of a dichloro-precursor.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC/GC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality - Verify Stoichiometry - Inert Atmosphere? incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Workup & Purification: - Check Extraction pH - Emulsion Formation? - Recrystallization Solvent? - Column Chromatography Conditions? complete->troubleshoot_workup

common side reactions in Suzuki coupling with 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Common Side Reactions in Suzuki Coupling with 3-Amino-6-chloropyrazine-2-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki-Miyaura coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Suzuki coupling with this compound?

A1: Due to the electron-deficient nature of the pyrazine ring and the presence of multiple functional groups, several side reactions can occur. The most common are:

  • Dehalogenation: Replacement of the chlorine atom with a hydrogen atom.[1]

  • Protodeboronation: Loss of the boronic acid group from the coupling partner, which is replaced by a hydrogen atom.[2][3][4][5]

  • Homocoupling: The self-coupling of two molecules of the boronic acid to form a symmetrical biaryl.[4][6][7]

  • Hydrolysis of the Nitrile Group: Conversion of the nitrile to an amide or carboxylic acid, particularly under harsh basic or acidic conditions.

Q2: Why is my electron-deficient chloropyrazine substrate prone to dehalogenation?

A2: The dehalogenation of aryl halides is a common side reaction in Suzuki couplings.[1] For electron-deficient heterocycles like this compound, this can be more pronounced. The mechanism can involve the formation of a palladium-hydride species which then participates in reductive elimination instead of the desired cross-coupling pathway.[4] Sources of the hydride can include solvents (like alcohols), water, or the base used in the reaction.

Q3: My boronic acid seems to be decomposing during the reaction. What is happening?

A3: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This is especially prevalent with heteroaryl boronic acids and under aqueous basic conditions.[2] For electron-deficient boronic acids, the transmetalation step can be slow, providing more opportunity for protodeboronation to occur.[5][8]

Q4: I am seeing a significant amount of a symmetrical biaryl product that corresponds to my boronic acid. What is this and how do I prevent it?

A4: This byproduct is the result of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired coupling.[6][7][9] It can also occur if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4]

Troubleshooting Guides

Issue 1: Significant Formation of Dehalogenated Byproduct

Description: The primary byproduct observed is 3-Amino-pyrazine-2-carbonitrile, resulting from the loss of the chlorine atom.

Potential Cause Troubleshooting Strategy & Solution
Hydride Source Use Aprotic Solvents: Switch from alcohol-based solvents to aprotic solvents like dioxane, toluene, or DMF.[1]
Base Selection Use Weaker Bases: Strong bases like hydroxides or alkoxides can promote dehalogenation. Consider using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄).[1]
Reaction Temperature Lower the Temperature: Run the reaction at the lowest effective temperature to minimize the rate of the dehalogenation side reaction.[1]
Ligand Choice Use Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos can promote the desired reductive elimination over dehalogenation.[1]
Substrate Reactivity Protecting Groups: For some substrates, particularly those with N-H bonds, protection of the amino group can suppress dehalogenation.[10]
Issue 2: Low Yield Due to Protodeboronation

Description: The boronic acid starting material is consumed, but the desired product yield is low, and the deboronated arene is observed as a byproduct.

Potential Cause Troubleshooting Strategy & Solution
Boronic Acid Instability Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These release the boronic acid slowly into the reaction, minimizing its decomposition.[2][4][6]
Aqueous Conditions Run Under Anhydrous Conditions: If possible, use anhydrous solvents and bases to reduce the proton source for this side reaction.[3]
Slow Transmetalation Optimize Catalyst System: For electron-deficient boronates, using copper(I) salts as an additive can facilitate transmetalation and improve yields.[8]
Reaction Time Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to destabilizing conditions.[3]
Issue 3: Formation of Homocoupled Boronic Acid Dimer

Description: A significant amount of a symmetrical biaryl, derived from the boronic acid, is isolated.

Potential Cause Troubleshooting Strategy & Solution
Oxygen Contamination Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction.[3][6][7][9]
Presence of Pd(II) Species Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate.[9]
Ligand Choice Use Phosphine Ligands: Phosphine ligands can also act as reducing agents for any Pd(II) species that may form.[6]
Issue 4: Potential Hydrolysis of the Nitrile Group

Description: Isolation of the corresponding amide (3-Amino-6-arylpyrazine-2-carboxamide) or carboxylic acid as a byproduct.

Potential Cause Troubleshooting Strategy & Solution
Harsh Basic Conditions Use Milder Bases: Strong bases and high temperatures can promote nitrile hydrolysis.[11] Use the mildest base that still provides good conversion (e.g., K₂CO₃ instead of NaOH).
Prolonged Reaction Times Minimize Reaction Time: As with protodeboronation, avoid unnecessarily long reaction times to limit the exposure of the nitrile group to hydrolytic conditions.
Aqueous Workup Neutral or Mildly Basic Workup: During the workup, avoid strongly acidic or basic conditions if the product is sensitive.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing side reaction pathways.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L_n(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product ar_x Ar-X (this compound) ar_x->oa_complex ar_boronic Ar'-B(OH)₂ ar_boronic->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. (Within 100 characters)

Side_Reactions cluster_dehalogenation Dehalogenation cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling oa_complex_deh Ar-Pd(II)L_n(X) hydride_complex Ar-Pd(II)L_n(H) oa_complex_deh->hydride_complex Hydride Transfer dehal_product Ar-H hydride_complex->dehal_product Reductive Elimination hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->hydride_complex boronic_acid_proto Ar'-B(OH)₂ proto_product Ar'-H boronic_acid_proto->proto_product Protonolysis proton_source Proton Source (H₂O, Alcohol) proton_source->proto_product boronic_acid_homo 2 x Ar'-B(OH)₂ homo_product Ar'-Ar' boronic_acid_homo->homo_product Pd(II)-mediated coupling pd_o2 Pd(II) / O₂ pd_o2->homo_product

References

Technical Support Center: Purification of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-6-chloropyrazine-2-carbonitrile and the management of its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying this compound are recrystallization and silica gel column chromatography.[1][2] The choice between these methods often depends on the nature and quantity of the impurities present. For impurities with significantly different solubility profiles from the target compound, recrystallization is a straightforward and scalable option.[1] When dealing with byproducts of similar polarity, column chromatography provides a higher degree of separation.[1][2]

Q2: What are the expected physicochemical properties of this compound?

A2: Key physicochemical properties are summarized in the table below. This information is critical for selecting appropriate analytical techniques and purification strategies.

PropertyValue
CAS Number 17231-50-4
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Appearance Not specified, though related compounds are often yellow crystalline powders.
Purity Typically ≥ 95% (HPLC)
Storage Conditions Not specified, though related bromo-derivatives are stored at 0-8°C.

(Data compiled from multiple sources)[3][4]

Q3: My purified compound appears colored. Does this indicate the presence of impurities?

A3: While a pure compound typically has a specific color or is colorless, an unexpected coloration can indeed suggest the presence of impurities.[1] Oxidation or degradation of the product can lead to discoloration.[5] It is advisable to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

Troubleshooting Guide

Issue 1: Low Yield After Purification

Potential Cause Troubleshooting Step
Incomplete Reaction: Residual starting materials are being separated during purification.Optimize reaction conditions such as temperature and reaction time. Consider using a slight excess of one reactant to drive the reaction to completion.[5]
Product Loss During Extraction: The compound may have some solubility in the aqueous phase.Adjust the pH of the aqueous layer during the workup to minimize the solubility of your product before extraction.[5]
"Oiling Out" During Recrystallization: The compound separates as an oil instead of crystals.This occurs when the compound melts in the hot solvent before dissolving or comes out of solution as a liquid upon cooling.[1] To resolve this, add more solvent to the hot mixture to ensure complete dissolution, cool the solution more slowly, or select a different solvent system with a lower boiling point.[1]
Suboptimal Recrystallization Solvent: The chosen solvent dissolves the compound at room temperature or fails to dissolve it when hot.A good solvent should dissolve the compound when hot but not when cold.[1] Test the solubility of small amounts of the crude product in various solvents to find the ideal one.[1]

Issue 2: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate Eluent System: The chosen solvent system does not provide adequate separation between the target compound and impurities.Adjust the polarity of the eluent. If the compound elutes too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly, increase the polarity.[1]
Compound Appears as a Smear on TLC: Strong interaction with the silica gel.The amino group in the compound can cause tailing on silica gel. Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds.[1]
Persistent Impurity: An impurity has a very similar polarity to the target compound.A combination of purification techniques may be necessary. For instance, follow column chromatography with a final recrystallization step.[1] If the impurity is acidic or basic, an acid-base extraction could be effective.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1] Ethanol is often a good starting point for related compounds.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary and Mobile Phase Selection: Based on Thin-Layer Chromatography (TLC) analysis of the crude mixture, select an appropriate stationary phase (typically silica gel) and an eluent system. The ideal eluent should give the target compound an Rf value of approximately 0.3.[1] A gradient of ethyl acetate in hexanes is a common starting point for related compounds.[2]

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.[1]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.[1]

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the purified compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Visualized Workflows and Logic

G cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization Impurities have different solubility Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Impurities have similar polarity Purity Analysis Purity Analysis Recrystallization->Purity Analysis Column Chromatography->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: General purification workflow for this compound.

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction Optimize Reaction: - Time - Temperature - Stoichiometry Low_Yield->Check_Reaction Yes Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Check_Workup Adjust pH of Aqueous Phase Check_Reaction->Check_Workup Check_Workup->Oiling_Out Adjust_Recrystallization Adjust Recrystallization: - Add more solvent - Slower cooling - Change solvent Oiling_Out->Adjust_Recrystallization Yes Poor_Separation Poor CC Separation? Oiling_Out->Poor_Separation No Adjust_Recrystallization->Poor_Separation Adjust_Chromatography Adjust Chromatography: - Change eluent polarity - Add modifier (e.g., TEA) - Combine with recrystallization Poor_Separation->Adjust_Chromatography Yes End End Poor_Separation->End No Adjust_Chromatography->End

Caption: Troubleshooting decision tree for purification issues.

References

optimizing temperature and solvent for pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of temperature and solvent in pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of my pyrazine synthesis?

A1: Low yields in pyrazine synthesis can be attributed to several factors. The most critical include suboptimal reaction conditions, the purity of starting materials, and incomplete oxidation of the dihydropyrazine intermediate.[1] Reaction temperature, reaction time, solvent choice, and the selection of a base or catalyst are all crucial parameters that may require optimization.[2][3] For instance, in gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[3]

Q2: How does temperature specifically impact pyrazine formation?

A2: Temperature is a critical parameter that must be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause the degradation of starting materials or the final pyrazine product.[4] In enzymatic reactions, for example, higher temperatures can increase substrate solubility and reaction rates, but too high a temperature can lead to irreversible enzyme denaturation and a sharp decrease in yield.[5] The optimal temperature is highly dependent on the specific synthetic route and substrates used.

Q3: What role does the solvent play in pyrazine synthesis?

A3: The choice of solvent is crucial and can significantly impact the reaction yield and purity of the product.[2] The ideal solvent should effectively dissolve the reactants but may also play a role in the reaction mechanism. In some cases, switching solvents can dramatically alter the yield. For example, in the dehydrogenative coupling of 2-phenylglycinol, changing the solvent from toluene to 1,4-dioxane increased the yield significantly.[2] For purification by recrystallization, the ideal solvent should dissolve the pyrazine well at high temperatures but poorly at low temperatures.[1]

Q4: I am observing unexpected byproducts. What are the common causes related to temperature and solvent?

A4: The formation of unexpected byproducts can often be traced back to reaction conditions.[1] Using a non-optimal temperature can favor competing reaction pathways.[4] For instance, if intermediates are sensitive to air, high temperatures can promote oxidation, leading to complex side reactions and discoloration.[3] The solvent can also play a role; for example, using denatured ethanol containing impurities can lead to aldol condensation side reactions.[3] In some cases, the solvent itself can react or promote side reactions if conditions are too harsh.

Troubleshooting Guides

Issue 1: Low or No Pyrazine Yield

If you are experiencing low or no yield, consider the following troubleshooting steps organized by temperature and solvent-related issues.

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in reactants like α-diketones and 1,2-diamines can lead to unwanted side reactions.[1] Consider purifying starting materials before use.

  • Optimize Reaction Temperature: The reaction may be temperature-sensitive.

    • If the reaction is incomplete: Try incrementally increasing the temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If degradation is suspected (e.g., dark tarry mixture): Try lowering the reaction temperature.[3]

  • Screen Different Solvents: The solvent can have a profound effect on yield.

    • Consult literature for solvents used in similar pyrazine syntheses.

    • Consider solvent properties such as polarity and boiling point. For enzymatic reactions, the hydrophobicity (log P) of the solvent is a key factor.[5]

  • Check for Complete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation.[1] Ensure you are using an appropriate oxidizing agent and that the reaction conditions (including temperature) are suitable for the oxidation step.

Below is a troubleshooting workflow to help diagnose low-yield issues.

G Troubleshooting Workflow for Low Pyrazine Yield start Low Pyrazine Yield check_purity Assess Starting Material Purity start->check_purity impure Impure Materials? check_purity->impure check_conditions Evaluate Reaction Conditions incomplete_reaction Incomplete Reaction (TLC/GC-MS)? check_conditions->incomplete_reaction screen_solvents Screen Solvents check_conditions->screen_solvents check_oxidation Verify Oxidation Step optimize_oxidant Optimize Oxidizing Agent/Conditions check_oxidation->optimize_oxidant impure->check_conditions No purify Purify Starting Materials impure->purify Yes degradation Degradation Observed? incomplete_reaction->degradation No increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time Yes degradation->check_oxidation No decrease_temp Lower Temperature/ Use Inert Atmosphere degradation->decrease_temp Yes purify->check_conditions end Improved Yield increase_temp_time->end decrease_temp->end screen_solvents->end optimize_oxidant->end

A decision tree for troubleshooting low pyrazine yields.
Issue 2: Difficulty with Product Purification

Purification can be challenging, and solvent selection is key.

Troubleshooting Steps:

  • Recrystallization Issues:

    • Problem: Product does not crystallize.

    • Solution: You may be using too much solvent.[1] Try evaporating some solvent to concentrate the solution. Also, ensure the chosen solvent has poor solubility for your pyrazine at low temperatures.[1]

    • Problem: Product precipitates as an oil or impure solid.

    • Solution: The solution may be cooling too quickly ("shock cooling").[1] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Liquid-Liquid Extraction (LLE) Issues:

    • Problem: Co-extraction of impurities.

    • Solution: The choice of extraction solvent is critical. For example, if imidazole byproducts are present, using hexane for LLE can prevent their co-extraction, whereas solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract them.[3]

Data Presentation: Solvent and Temperature Effects

The following tables summarize quantitative data on the effects of solvent and temperature on pyrazine synthesis from cited experiments.

Table 1: Effect of Reaction Solvent on Enzymatic Synthesis of Pyrazinamide Derivatives[5]

This table shows the product yield for the ammonolysis of pyrazine-2-carboxylate with benzylamine in various organic solvents using a continuous-flow microreactor.

Solventlog PYield (%)
tert-amyl alcohol1.381.2 ± 1.5
Isobutanol0.875.4 ± 1.3
Isopropanol0.368.9 ± 1.1
Ethanol-0.361.3 ± 0.9
Methanol-0.745.7 ± 1.2
Acetonitrile-0.332.5 ± 0.8
Dichloromethane1.325.4 ± 0.5
DMSO-1.315.6 ± 0.7
THF0.521.3 ± 0.4
2-MeTHF1.154.3 ± 1.3

Experimental Conditions: 5.0 mmol pyrazine-2-carboxylate, 20.0 mmol benzylamine, 45 °C, 20 min residence time.[5]

Table 2: Effect of Reaction Temperature on Enzymatic Synthesis of Pyrazinamide Derivatives[5]

This table illustrates the effect of varying reaction temperatures on the product yield in tert-amyl alcohol.

Temperature (°C)Yield (%)
3565.4 ± 1.3
4072.8 ± 1.1
4581.2 ± 1.5
5075.6 ± 1.2
5568.3 ± 0.9

Experimental Conditions: Reaction conducted in tert-amyl alcohol with a 35 min residence time.[5]

Experimental Protocols

Protocol 1: Greener Synthesis of 2,3-Diphenylpyrazine[6]

This protocol describes a one-pot synthesis via the condensation of benzil with ethylene diamine in aqueous methanol at room temperature.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethylene diamine

  • Methanol

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • In a round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol.

  • Stir the solution with a magnetic stirrer until it is homogeneous.

  • Add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (t-BuOK).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by chromatography on silica gel.

Protocol 2: General Purification by Column Chromatography[2]

This protocol is suitable for removing polar impurities from a pyrazine product mixture.

Materials:

  • Crude pyrazine product

  • Silica gel

  • Appropriate solvent system (e.g., Dichloromethane (DCM) or Hexane:Ethyl Acetate mixture)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of the chosen eluent.

  • Load the concentrated extract onto the top of the silica column.

  • Elute the column with the chosen solvent system.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix Reactants (e.g., Diketone, Diamine) in Solvent catalyst 2. Add Catalyst/Base (if required) reactants->catalyst reaction 3. Stir at Optimal Temperature catalyst->reaction monitor 4. Monitor Reaction (TLC/GC-MS) reaction->monitor quench 5. Quench Reaction & Solvent Removal monitor->quench extract 6. Liquid-Liquid Extraction quench->extract chromatography 7. Column Chromatography extract->chromatography recrystallize 8. Recrystallization (Optional) chromatography->recrystallize analysis 9. Product Analysis (NMR, MS, m.p.) recrystallize->analysis

References

minimizing homocoupling in reactions with 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 3-Amino-6-chloropyrazine-2-carbonitrile, with a specific focus on minimizing the formation of homocoupled byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in reactions with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same coupling partner react with each other. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the similar properties of the byproduct and the target molecule.

Q2: What are the primary causes of homocoupling in cross-coupling reactions?

A2: The primary causes vary by reaction type:

  • Suzuki Coupling: Homocoupling of boronic acids is often promoted by the presence of oxygen and a palladium(II) species.[2] Maintaining an inert atmosphere is crucial.[2]

  • Sonogashira Coupling: The homocoupling of terminal alkynes (known as Glaser coupling) is a significant side reaction.[3][4] This is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3][4]

  • General Factors: Other factors include high reaction temperatures, certain bases, and the stability of the palladium catalyst and coupling partners. The highly electron-deficient nature of the pyrazine ring can also influence side reactions.[5]

Q3: Can the order of reagent addition affect the rate of homocoupling?

A3: Yes, changing the order of reagent addition can sometimes suppress homocoupling.[1] For instance, in Stille couplings involving pyrazines, adding the palladium catalyst to the mixture of the halide and organostannane, rather than pre-mixing the catalyst with the organostannane, has been shown to reduce homocoupling.[5] This principle can be cautiously applied and tested in other cross-coupling reactions.

Q4: How can I effectively remove homocoupling byproducts during purification?

A4: Purification can be challenging due to similar polarities. A combination of techniques is often necessary.

  • Column Chromatography: Adjusting the eluent polarity is the first step. If separation on silica gel is poor, consider using a different stationary phase like alumina.[6]

  • Recrystallization: This can be highly effective if a suitable solvent system is found where the desired product and the homocoupled impurity have different solubilities.[6]

  • Acid-Base Extraction: Since the target molecule contains a basic amino group, an acid-base extraction can be used. Dissolving the crude mixture in an organic solvent and washing with an aqueous acid will move the desired product into the aqueous layer as a salt, potentially leaving less basic impurities behind. The product can then be recovered by neutralizing the aqueous layer and re-extracting.[6]

Troubleshooting Guides

Issue 1: Significant Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

This guide provides a systematic approach to troubleshooting and minimizing the formation of biaryl byproducts from boronic acid homocoupling.

Troubleshooting Workflow for Suzuki Homocoupling

start High Homocoupling Detected in Suzuki Reaction check_atmosphere 1. Check Atmosphere: Is the reaction strictly anaerobic? start->check_atmosphere check_reagents 2. Evaluate Reagents: Is the boronic acid stable? Are reagents pure? start->check_reagents check_conditions 3. Modify Conditions: Are base, solvent, and temperature optimized? start->check_conditions check_catalyst 4. Review Catalyst System: Is the Pd source/ligand optimal? start->check_catalyst sol_atmosphere Solution: Degas solvents thoroughly. Use subsurface nitrogen sparging before adding catalyst. check_atmosphere->sol_atmosphere If O2 is suspected sol_reagents Solution: Use potassium trifluoroborate salts or MIDA boronates for unstable boronic acids. Ensure high purity of starting materials. check_reagents->sol_reagents If reagent decomposition is likely sol_conditions Solution: Use weaker bases (K3PO4, Cs2CO3). Add a mild reducing agent (e.g., potassium formate). Consider lower reaction temperatures. check_conditions->sol_conditions If conditions are too harsh sol_catalyst Solution: Use Pd(0) precatalysts like Pd2(dba)3. Screen different phosphine ligands. check_catalyst->sol_catalyst If catalyst system is suboptimal

Caption: A troubleshooting workflow for addressing homocoupling in Suzuki reactions.

Parameter Optimization for Suzuki Reactions

ParameterRecommendation for Minimizing HomocouplingRationale / Comments
Atmosphere Ensure rigorous exclusion of oxygen.[2]Oxygen promotes the Pd(II)-mediated homocoupling of boronic acids. Use a robust inert gas (N₂ or Ar) sparge of the reaction mixture before adding the catalyst.[2]
Boron Reagent Use organotrifluoroborates instead of boronic acids.[5]Organotrifluoroborates exhibit a considerably reduced tendency for oxidative homocoupling and can lead to higher yields.[5] MIDA boronates are another stable alternative.[7]
Base Use weaker, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]Strong bases can accelerate boronic acid decomposition. The choice should be optimized for the specific substrates.[1]
Additives Add a mild reducing agent, such as potassium formate.[2]This helps minimize the concentration of free Pd(II) in the reaction mixture, which is a key species in the homocoupling pathway.[2]
Catalyst Use a Pd(0) source like Pd₂(dba)₃ or a catalyst system that rapidly generates Pd(0).Some Pd(II) precatalysts can directly promote homocoupling before reduction to the active Pd(0) species.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of side reactions, including catalyst decomposition and homocoupling.
Issue 2: Alkyne Dimerization in Sonogashira Reactions

The formation of a symmetrical 1,3-diyne (Glaser coupling product) is a common issue when using this compound in Sonogashira couplings.

Decision Tree for Minimizing Sonogashira Homocoupling

start High Alkyne Homocoupling Observed q_copper Is a Copper (I) Co-catalyst being used? start->q_copper ans_copper_yes Yes q_copper->ans_copper_yes ans_copper_no No q_copper->ans_copper_no q_atmosphere Is the reaction strictly anaerobic? q_addition How is the alkyne being added? q_atmosphere->q_addition If anaerobic action_atmosphere Strategy 2: Use a dilute H₂/N₂ atmosphere to scavenge trace O₂. q_atmosphere->action_atmosphere If O2 is present action_addition Strategy 3: Use slow addition of the terminal alkyne via syringe pump. q_addition->action_addition If added all at once ans_copper_yes->q_atmosphere action_copper_free Strategy 1: Switch to copper-free Sonogashira conditions. ans_copper_yes->action_copper_free Alternative Strategy action_ok Homocoupling is less likely. Investigate other side reactions. ans_copper_no->action_ok

Caption: Decision tree for selecting strategies to reduce alkyne homocoupling.

Parameter Optimization for Sonogashira Reactions

ParameterRecommendation for Minimizing HomocouplingRationale / Comments
Co-catalyst Employ copper-free Sonogashira conditions.The copper(I) co-catalyst is primarily responsible for promoting the oxidative homocoupling of alkynes.[4] Eliminating it is the most direct way to prevent this side reaction.
Atmosphere If using copper, maintain a strictly inert atmosphere.[4]Oxygen is required for the copper-mediated Glaser coupling.[3][4]
Additives Use a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar).Hydrogen can reduce residual oxygen in the reaction, drastically diminishing the formation of homocoupled byproducts to as low as 2%.[3]
Reagent Addition Add the terminal alkyne slowly to the reaction mixture.Slow addition maintains a low concentration of the alkyne, which kinetically disfavors the second-order homocoupling reaction relative to the cross-coupling pathway.[3]
Base Use an amine base such as triethylamine or diethylamine.The base is required to neutralize the HX byproduct. The choice of amine can sometimes influence reaction rates and side reactions.[4]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.

Reaction Scheme Overview

sub This compound plus1 + bor Ar-B(OH)2 plus2 + cat Pd Catalyst, Ligand base Base, Solvent, Heat cat->base prod 3-Amino-6-arylpyrazine-2-carbonitrile base->prod side Ar-Ar (Homocoupling) base->side (Side Product) sub_bor_box->cat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 0.015 equiv)

  • SPhos or other suitable phosphine ligand (0.03 mmol, 0.03 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture, 5 mL)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (5 mL) via syringe.

  • Degassing: Vigorously stir the mixture and sparge with a subsurface stream of inert gas for 15-20 minutes to ensure complete removal of dissolved oxygen.

  • Catalyst Addition: In a separate vial under inert gas, pre-mix the Pd₂(dba)₃ (0.015 mmol) and ligand (0.03 mmol). Briefly flush the main reaction flask with inert gas and quickly add the catalyst mixture.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary to remove residual homocoupled byproduct.[1][6]

References

preventing deboronation in Suzuki reactions of pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant problem in the Suzuki coupling of pyrazine compounds?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the pyrazineboronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the boronic acid starting material, leading to a reduced yield of the desired coupled product and the formation of a pyrazine byproduct that can complicate purification. Pyrazine rings, being electron-deficient heteroaromatics, are particularly susceptible to this decomposition pathway, which poses a significant challenge in their Suzuki-Miyaura coupling reactions.

Q2: What are the primary factors that promote deboronation in pyrazine Suzuki reactions?

A2: Several factors can accelerate the rate of deboronation:

  • pH and Base: The reaction medium's pH is a critical factor. Both acidic and basic conditions can catalyze deboronation. The choice and concentration of the base are crucial, as it plays a role in both the desired catalytic cycle and the undesired deboronation pathway.

  • Temperature: Higher reaction temperatures can increase the rate of deboronation.

  • Solvent: The choice of solvent can influence the stability of the pyrazineboronic acid. Protic solvents, especially in the presence of a base, can be a source of protons for protodeboronation.

  • Reaction Time: Longer reaction times can lead to a greater extent of deboronation.

  • Catalyst Activity: A slow or inefficient catalyst for the desired cross-coupling reaction provides more opportunity for the deboronation side reaction to occur.

Q3: Which is a better coupling partner to avoid deboronation: a pyrazineboronic acid or its pinacol ester?

A3: For pyrazine compounds, it is highly recommended to use the pyrazineboronic acid pinacol ester . Boronic esters are generally more stable than their corresponding boronic acids.[1] They are less prone to protodeboronation and can act as a "slow-release" source of the boronic acid in situ, keeping the concentration of the more reactive and unstable free boronic acid low throughout the reaction.[2] While boronic acids can sometimes be more reactive, the enhanced stability of the pinacol ester often results in higher overall yields of the desired product.[1]

Q4: What is a MIDA boronate and how can it help prevent deboronation?

A4: A MIDA (N-methyliminodiacetic acid) boronate is another type of boronic acid derivative that offers exceptional stability. The MIDA ligand forms a stable bicyclic structure with the boron atom, protecting it from degradation pathways like deboronation.[2][3] These boronates are often crystalline, air-stable solids that are compatible with a wide range of reaction conditions.[3] They can be used in a "slow-release" strategy where the boronic acid is gradually liberated under the reaction conditions, minimizing its concentration and thus the likelihood of deboronation.[2] Using a MIDA boronate can lead to significant yield improvements, especially for challenging substrates.[2]

Troubleshooting Guides

Problem: Significant amount of deboronated pyrazine byproduct is observed.

Potential Cause Troubleshooting Step
Unstable Boronic Acid Switch from pyrazineboronic acid to its more stable pinacol ester or MIDA boronate.
Inappropriate Base Screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. Use the minimum effective amount of base.
High Reaction Temperature Lower the reaction temperature. Modern catalyst systems with bulky, electron-rich ligands can often facilitate the reaction at lower temperatures.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that favor deboronation.
Presence of Water/Protic Solvents Use anhydrous solvents and ensure all glassware is thoroughly dried. If a co-solvent is necessary, minimize the amount of water or other protic solvents.
Inefficient Catalyst System Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a palladium precursor can be highly effective.[4]

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Step
Catalyst Inactivation The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to its deactivation. Employ bulky ligands that shield the metal center.[4]
Poor Quality Reagents Ensure the pyrazine halide, boronic acid derivative, and catalyst are of high purity. Use fresh, high-quality reagents.
Suboptimal Solvent Choice Screen different solvents. Aprotic solvents like dioxane, THF, or toluene are commonly used.
Insufficient Degassing Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.

Data Presentation

Table 1: Comparison of Boronic Acid vs. Boronic Acid Derivatives in Suzuki-Miyaura Coupling

Boron ReagentStabilityReactivityGeneral Recommendation for Pyrazines
Pyrazineboronic AcidLowHighNot recommended due to high susceptibility to deboronation.
Pyrazineboronic Acid Pinacol EsterModerate to HighModerateRecommended starting point. Offers a good balance of stability and reactivity.
Pyrazine MIDA BoronateVery HighSlow releaseHighly recommended for challenging couplings or when significant deboronation is observed with pinacol esters.[2]

Table 2: Effect of Reaction Parameters on Yield in a Model Pyrazine Suzuki Coupling

Reaction: 2-Chloropyrazine with Phenylboronic Acid Pinacol Ester

Parameter VariedConditionsApproximate Yield (%)Observations
Base K₂CO₃65Moderate yield with some deboronation.
Cs₂CO₃75Improved yield, less deboronation.
K₃PO₄85Good yield with minimal deboronation.[5]
Catalyst/Ligand Pd(PPh₃)₄50Lower yield, significant side products.
Pd(OAc)₂ / SPhos90High yield, clean reaction.[4]
Temperature 100 °C70Increased deboronation observed.
80 °C85Optimal balance of reaction rate and minimal side reactions.

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine with a Pyrazineboronic Acid Pinacol Ester

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the chloropyrazine (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) in the recommended molar ratio (typically 1-5 mol% palladium).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a Pyrazine MIDA Boronate for Challenging Couplings

  • MIDA Boronate Synthesis:

    • In a round-bottom flask, dissolve the pyrazineboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).

    • Heat the mixture to facilitate the esterification and removal of water, often with a Dean-Stark apparatus.

    • Isolate the stable pyrazine MIDA boronate, which can often be purified by crystallization.

  • Suzuki-Miyaura Coupling with MIDA Boronate:

    • Follow the general procedure outlined in Protocol 1, substituting the pyrazineboronic acid pinacol ester with the pyrazine MIDA boronate (typically 1.1-1.2 equiv.).

    • The reaction may require slightly longer reaction times due to the slow-release nature of the MIDA boronate.

Visualizations

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazine-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex R-Pd(II)L_n-Pyrazine transmetalation->coupled_pd_complex pyrazin_boronate Pyrazine-B(OR)₂ pyrazin_boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Pyrazine reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deboronation cluster_suzuki Desired Suzuki Coupling cluster_deboronation Undesired Deboronation PyB Pyrazine-B(OR)₂ PdCat Pd Catalyst, Base PyB->PdCat ArylX Aryl-X ArylX->PdCat Product Pyrazine-Aryl PdCat->Product PyB_side Pyrazine-B(OR)₂ Deboronated Pyrazine-H PyB_side->Deboronated Base/Acid/Heat ProtonSource Proton Source (H₂O, ROH) ProtonSource->Deboronated

Caption: Competing pathways: Suzuki coupling versus deboronation.

References

Technical Support Center: Purification of 3-Amino-6-chloropyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Amino-6-chloropyrazine-2-carbonitrile and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: What are the most common impurities in the synthesis of this compound and how can I remove them?

Answer: Common impurities can include unreacted starting materials, side-products from the synthesis, and residual solvents. A primary side-product can be the corresponding carboxamide, formed by the hydrolysis of the nitrile group.

Removal Strategies:

  • Unreacted Starting Materials & Non-polar Impurities: A simple wash of the crude solid with a non-polar solvent like petroleum ether can be an effective initial purification step.

  • Polar Impurities and Side-Products: For more polar impurities, including the carboxamide, column chromatography is often the most effective method. A silica gel column with a suitable eluent system can separate the desired product from these impurities.

  • Acidic or Basic Impurities: If acidic or basic impurities are present, an acid-base extraction can be employed. As this compound has a basic amino group, it can be separated from neutral or acidic impurities through this technique.

Question 2: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?

Answer: Low recovery during recrystallization is a frequent challenge. The primary cause is the high solubility of the compound in the chosen solvent, even at low temperatures.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a variety of solvents to find the optimal one. For aminopyrazine derivatives, solvents like ethanol, or solvent mixtures such as petroleum ether/ethyl acetate, have been shown to be effective.[1]

  • Mixed Solvent Systems: If a single solvent is not effective, try a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield of recovered crystals.

  • Cooling Process: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.

Solutions:

  • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved and not just melted.

  • Slower Cooling: Cool the solution at a much slower rate to encourage the gradual formation of crystals.

  • Change Solvent: Select a solvent with a lower boiling point or try a different solvent system altogether.

Question 4: I am having difficulty with the column chromatography separation. The spots on the TLC plate are streaking or not well-separated. What can I do?

Answer: Poor separation or streaking on a TLC plate during column chromatography can be due to several factors, including incorrect solvent polarity or interactions between the compound and the stationary phase.

Optimization Strategies:

  • Adjust Eluent Polarity:

    • If the compound elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate system).

    • If the compound elutes too slowly or remains at the baseline (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).

  • Use a Modifier: For basic compounds like this compound that may interact strongly with the acidic silica gel, causing streaking, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system.

  • Alternative Stationary Phase: If optimizing the eluent system with silica gel is unsuccessful, consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography eluent system for this compound derivatives?

A1: A common starting point for the purification of similar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. For some chloropyrazine derivatives, 100% dichloromethane has also been used successfully.

Q2: How can I perform an acid-base extraction to purify my compound?

A2: Since this compound contains a basic amino group, you can use acid-base extraction to separate it from neutral or acidic impurities. A general procedure is as follows:

  • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its protonated salt.

  • Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the purified compound.

  • Extract the purified compound back into an organic solvent.

  • Dry the organic layer (e.g., with anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

Q3: Is this compound stable? Are there any special handling precautions?

A3: While specific stability data for this compound is limited, aminopyrazine derivatives can be sensitive to prolonged exposure to strong acids or bases, which may lead to decomposition or side reactions. It is advisable to perform acid-base extractions promptly and to avoid prolonged heating, especially in the presence of acidic or basic reagents. Store the purified compound in a cool, dry, and dark place to prevent degradation.

Data Presentation

Table 1: Recrystallization Solvent Systems for Aminopyrazine Derivatives

Compound TypeSolvent SystemObserved PurityReference
2-Amino-3-bromo-6-chloropyrazinePetroleum ether / Ethyl acetate95%[1]
General AminesEthanol-[2]
General Aminesn-Hexane / Acetone-[2]
General Aminesn-Hexane / Ethyl Acetate-[2]

Table 2: Column Chromatography Conditions for Chloropyrazine Derivatives

Compound TypeStationary PhaseEluent SystemYieldReference
3,6-dicarbonyl-substituted 2-chloropyrazineSilica GelEthyl acetate / Petroleum ether (1:4)75%
3,6-dicarbonyl-substituted 2-chloropyrazineSilica GelEthyl acetate / Petroleum ether (1:4)78%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using different eluent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and even bed. A layer of sand can be added on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Acid_Base_Extraction->TLC Pure_Product Pure Product TLC->Pure_Product Purity Check NMR NMR Spectroscopy LCMS LC-MS Pure_Product->NMR Pure_Product->LCMS

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_oiling Oiling Out Solutions cluster_solutions_separation Poor Separation Solutions Start Purification Issue Low_Yield Low Recrystallization Yield Start->Low_Yield Oiling_Out Compound Oils Out Start->Oiling_Out Poor_Separation Poor Column Separation Start->Poor_Separation Change_Solvent Change Solvent Low_Yield->Change_Solvent Mixed_Solvent Use Mixed Solvents Low_Yield->Mixed_Solvent Less_Solvent Minimize Solvent Volume Low_Yield->Less_Solvent More_Solvent Add More Solvent Oiling_Out->More_Solvent Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Different_Solvent Try Different Solvent Oiling_Out->Different_Solvent Adjust_Polarity Adjust Eluent Polarity Poor_Separation->Adjust_Polarity Add_Modifier Add Modifier (e.g., TEA) Poor_Separation->Add_Modifier Change_Stationary_Phase Change Stationary Phase Poor_Separation->Change_Stationary_Phase

References

Technical Support Center: Stability of 3-Amino-6-chloropyrazine-2-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-Amino-6-chloropyrazine-2-carbonitrile in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A change in the color of your solution can be an initial indicator of chemical degradation. This can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures, or reaction with solution components. The pyrazine ring system and its substituents may be susceptible to oxidative or hydrolytic degradation, leading to the formation of colored impurities. It is recommended to perform analytical tests, such as HPLC-UV, to assess the purity of the solution and identify potential degradation products.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. How can I improve its stability?

To enhance the stability of your stock solution, consider the following:

  • Storage Conditions: Store the solution at a low temperature (e.g., 2-8 °C or -20 °C) and protect it from light by using amber vials or wrapping the container in aluminum foil.

  • Solvent Choice: The choice of solvent can significantly impact stability. Aprotic solvents are generally preferred over protic solvents to minimize the risk of hydrolysis.

  • pH Control: If using aqueous-based solutions, the pH should be optimized. Buffering the solution to a neutral or slightly acidic pH may improve stability.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for similar structures include:

  • Hydrolysis of the nitrile group: The nitrile (-CN) group can hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under acidic or basic conditions.

  • Hydrolysis of the amino group: The amino (-NH2) group could be susceptible to hydrolysis, although this is generally less common under typical experimental conditions.

  • Dehalogenation: The chlorine atom may be displaced through nucleophilic substitution, especially in the presence of strong nucleophiles or upon exposure to UV light.

  • Ring opening: Under harsh conditions (e.g., strong acid/base and high temperature), the pyrazine ring itself may undergo cleavage.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound in solution.

Table 1: Troubleshooting Common Stability Issues
IssuePotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Conduct a forced degradation study to identify potential degradation products. Optimize storage conditions (temperature, light protection).
Precipitation of material from solution Poor solubility or degradation to a less soluble product.Verify the solubility of the compound in the chosen solvent. Consider using a co-solvent or adjusting the pH. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results in biological assays Degradation of the active compound leading to lower effective concentration.Prepare fresh solutions before each experiment. Perform a stability study under the assay conditions to ensure the compound is stable for the duration of the experiment.
Solution turns yellow or brown Formation of colored degradation products.Protect the solution from light. Store at a lower temperature. Consider adding an antioxidant if oxidative degradation is suspected.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 24, 48, and 72 hours.

    • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water with a UV detector.

Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (e.g., color change, peak loss) check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage check_purity Analyze Purity (e.g., HPLC, LC-MS) check_storage->check_purity degradation_observed Degradation Confirmed? check_purity->degradation_observed forced_degradation Perform Forced Degradation Study degradation_observed->forced_degradation Yes optimize_conditions Optimize Storage/Experimental Conditions (e.g., lower temp, protect from light, change solvent) degradation_observed->optimize_conditions No (Purity OK) identify_degradants Identify Degradation Products (e.g., via LC-MS) forced_degradation->identify_degradants end Issue Resolved optimize_conditions->end modify_protocol Modify Experimental Protocol (e.g., use fresh solutions, adjust pH) identify_degradants->modify_protocol modify_protocol->end G parent This compound hydrolysis_nitrile Hydrolysis of Nitrile (Amide intermediate) parent->hydrolysis_nitrile H₂O / H⁺ or OH⁻ dehalogenation Dehalogenated Derivative parent->dehalogenation Nucleophile / UV Light ring_opening Ring Cleavage Products parent->ring_opening Harsh Conditions hydrolysis_acid Carboxylic Acid Derivative hydrolysis_nitrile->hydrolysis_acid H₂O / H⁺ or OH⁻ G stability Solution Stability temperature Temperature temperature->stability light Light Exposure light->stability ph pH of Solution ph->stability solvent Solvent Type solvent->stability oxygen Presence of Oxygen oxygen->stability

strategies to avoid common pitfalls in pyrazine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis, purification, and handling of pyrazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Synthesis Troubleshooting

Question 1: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazine synthesis are a frequent issue and can arise from several factors. Below is a systematic guide to troubleshooting and improving your reaction efficiency.

  • Suboptimal Reaction Conditions: Many classical pyrazine syntheses, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, are highly sensitive to the reaction environment.[1] Harsh conditions can lead to product degradation.[1][2]

    • Solution: Systematically optimize parameters such as temperature, reaction time, and catalyst concentration. For instance, in the dehydrogenative coupling of 2-phenylglycinol, changing the solvent from toluene to 1,4-dioxane can significantly impact the yield.[2] Similarly, screening different bases is crucial; potassium hydride (KH) has proven more effective than other bases in certain reactions.[2][3]

  • Purity of Starting Materials: The purity of your reactants, such as α-amino ketones, α-dicarbonyls, and 1,2-diamines, is critical.[1] Impurities can lead to undesirable side reactions and the formation of byproducts, consuming your starting materials.[1][2]

    • Solution: Purify starting materials before use, for example, by recrystallization of solid reagents.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: A common pathway in pyrazine synthesis involves the formation of a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[1][2] If this oxidation step is incomplete, it will result in a mixture of products and consequently a lower yield of the desired pyrazine.[1]

    • Solution: Ensure sufficient oxidizing agent is present or that reaction conditions (e.g., exposure to air) are adequate for complete oxidation. In some cases, bubbling air through the reaction mixture or adding an oxidizing agent like copper(II) sulfate may be necessary.[3]

  • Side Reactions: The formation of unwanted side products can significantly reduce the yield of the desired pyrazine derivative.[2]

    • Solution: Identify potential side reactions and adjust the conditions to minimize their formation. For example, lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.[3]

Question 2: I am observing the formation of imidazole byproducts. How can I prevent this and purify my desired pyrazine?

Answer: Imidazole formation is a known side reaction in pyrazine synthesis.

  • Prevention: The choice of solvent can influence the formation of imidazole byproducts. For instance, using hexane as the extraction solvent during workup can avoid the co-extraction of imidazole derivatives.[4][5]

  • Purification: If imidazole co-extraction occurs, column chromatography on silica gel is an effective method for purification. Silica gel's polarity helps in retaining the more polar imidazole impurities, allowing the desired, less polar pyrazine to be eluted.[4][6] A common and effective eluent system for this separation is a 90:10 mixture of hexane and ethyl acetate.[4][6]

Question 3: What are the most common synthetic routes for pyrazines and their potential pitfalls?

Answer: Several classical and modern methods are employed for pyrazine synthesis.

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized.[1]

    • Pitfall: The starting materials are highly reactive, which can lead to various side reactions.

  • Gutknecht Pyrazine Synthesis (1879): This route is based on the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized.[1][3]

    • Pitfall: The primary challenge lies in the synthesis and stability of the α-amino ketone intermediate.[1]

  • Dehydrogenative Coupling: Modern approaches, such as the dehydrogenative coupling of amino alcohols or diols and diamines, are more atom-economical.[1]

    • Pitfall: These reactions often require specific metal catalysts (e.g., manganese or ruthenium pincer complexes), and issues like catalyst deactivation or low turnover can be problematic.[1][2]

Purification Troubleshooting

Question 4: I'm struggling to separate my target pyrazine from impurities using column chromatography. What can I do?

Answer: Chromatographic purification of pyrazines can be challenging due to their heterocyclic nature and the potential for closely related impurities.[1]

  • Stationary Phase Selection: Standard flash silica may not always provide the necessary resolution.[6]

    • Solution: Using a higher surface area silica gel can significantly improve the separation of chemically similar pyrazines.[6]

  • Mobile Phase Optimization: The choice of the eluent system is critical.

    • Solution: A systematic optimization of the mobile phase is recommended. A common starting point is a binary mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[1] Employing a shallow gradient or an optimized isocratic elution can often resolve closely eluting compounds.[6]

  • Alternative Techniques: If normal-phase chromatography is ineffective, consider other options.

    • Solution: Reverse-phase chromatography using a C18-bonded silica column can be a viable alternative.[1][4]

Question 5: My liquid-liquid extraction (LLE) is not efficiently isolating the pyrazine. How can this be improved?

Answer: LLE is a common initial purification step, but its efficiency can be limited.

  • Incomplete Extraction: A single extraction is often insufficient to achieve good recovery.[1]

    • Solution: Perform multiple extractions with fresh solvent to achieve a recovery of over 90%.[1]

  • Solvent Choice: The selection of the extraction solvent is crucial. While solvents like MTBE and ethyl acetate can be effective, they may also co-extract impurities.[1][4]

    • Solution: Hexane can be a more selective solvent, as it tends not to extract more polar impurities like imidazoles.[4][5]

Question 6: My pyrazine product is not crystallizing properly during recrystallization. What are the common mistakes?

Answer: Recrystallization can be tricky, and several factors can affect the outcome.

  • Solvent Choice: The selection of an appropriate solvent is paramount.

    • Solution: The ideal solvent should dissolve the pyrazine well at elevated temperatures but poorly at lower temperatures.

  • Cooling Rate: The rate at which the solution is cooled can impact crystal formation.

    • Solution: Avoid rapid "shock cooling," which can cause the product to precipitate as an impure amorphous solid.[1] Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.[1]

Handling and Storage

Question 7: What are the proper storage conditions for pyrazine compounds?

Answer: Proper storage is essential to maintain the quality and stability of pyrazines.

  • Temperature: Pyrazines should be stored in a cool, dry place, away from direct sunlight and heat sources.[7] High temperatures can accelerate degradation.[7] The ideal storage temperature is often between 2-8°C (36-46°F).[7]

  • Atmosphere: Some pyrazines are sensitive to air and moisture.[7]

    • Solution: Store under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[7] Pyrazine itself is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or hydrate formation.[7]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis via Dehydrogenative Coupling

Entry Catalyst (mol %) Base (3 mol %) Solvent Temperature (°C) Yield (%)
1 2 tBuOK Toluene 150 55
2 2 KH Toluene 150 99
3 2 KH 1,4-Dioxane 150 95
4 2 KH THF 150 45

Data adapted from a study on manganese-catalyzed dehydrogenative self-coupling of 2-phenylglycinol.[8]

Table 2: Effect of Solvent on Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide

Solvent Log P Yield (%)
Methanol -0.77 Low
Ethanol -0.24 By-products formed
Isopropanol 0.05 By-products formed
tert-Amyl alcohol 1.3 High
Acetonitrile -0.34 Low
Dichloromethane 1.25 Low
DMSO -1.35 Low
THF 0.46 Low

Data from a study on the enzymatic synthesis of pyrazinamide derivatives.[9]

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation

This protocol describes a general method for synthesizing pyrazine derivatives from a 1,2-dicarbonyl compound and a 1,2-diamine.[10]

  • In a 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., recrystallized benzil, 2 mmol) in aqueous methanol (3 mL).

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • Add the 1,2-diamine (e.g., ethylene diamine, 2 mmol) and a catalytic amount of potassium tert-butoxide (t-BuOK, 10 mg).

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Purification of Pyrazines from Imidazole Impurities via Column Chromatography

This protocol is suitable for removing polar impurities like imidazoles from a crude pyrazine product mixture.[2]

  • Pack 5-7 g of silica gel into a short column (e.g., 60 x 10 mm).

  • Dissolve or suspend the crude pyrazine extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Load the concentrated extract onto the top of the silica column.

  • Elute the column with an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate).

  • Collect fractions (e.g., every 20 mL) and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC to identify the fractions containing the purified pyrazine derivative.

Visualized Workflows and Pathways

cluster_synthesis Pyrazine Synthesis Workflow start Start: 1,2-Dicarbonyl + 1,2-Diamine condensation Condensation start->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation crude_pyrazine Crude Pyrazine Product oxidation->crude_pyrazine

Caption: A generalized workflow for pyrazine synthesis via condensation.

cluster_purification Pyrazine Purification Workflow crude_product Crude Pyrazine Product lle Liquid-Liquid Extraction crude_product->lle column Column Chromatography lle->column recrystallization Recrystallization column->recrystallization pure_pyrazine Pure Pyrazine recrystallization->pure_pyrazine

Caption: A typical purification workflow for pyrazine derivatives.

cluster_troubleshooting Low Yield Troubleshooting Logic low_yield Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_purity Check Starting Material Purity low_yield->check_purity check_oxidation Verify Complete Oxidation low_yield->check_oxidation optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify Reagents check_purity->purify_reagents adjust_oxidant Adjust Oxidant/ Conditions check_oxidation->adjust_oxidant

Caption: Decision-making flowchart for troubleshooting low pyrazine yields.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Amino-6-chloropyrazine-2-carbonitrile and 3-Aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-aminopyrazine-2-carboxamide and the predicted activities of the structurally related compound, 3-Amino-6-chloropyrazine-2-carbonitrile. While extensive research has been conducted on the former, data on the latter is limited. This document leverages available experimental data for 3-aminopyrazine-2-carboxamide and its derivatives, alongside information on analogous compounds to this compound, to offer a comprehensive comparison for researchers in drug discovery and development.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Both this compound and 3-aminopyrazine-2-carboxamide belong to this class and serve as important scaffolds in the design of novel therapeutic agents. This guide explores their activities, focusing on anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of the 3-aminopyrazine scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Recent studies have identified derivatives of 3-amino-pyrazine-2-carboxamide as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Aberrant FGFR signaling is a known driver in various cancers, making it an attractive target for cancer therapy.[4] The mechanism of action of these inhibitors involves blocking the activation of FGFR and its downstream signaling pathways, which can lead to potent antitumor activity in cancer cell lines with FGFR abnormalities.[4]

One study identified compound 18i , a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative, as a pan-FGFR inhibitor with significant in vitro activity against FGFR1–4.[1][2][3] This compound effectively blocked the activation of FGFR and its downstream signaling pathways at the submicromolar level and demonstrated potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[1][2][3]

Predicted Anticancer Activity of this compound

Antimicrobial Activity

The pyrazine core is also a key feature in various antimicrobial agents.

3-Aminopyrazine-2-carboxamide Derivatives as Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[7][8] One study reported a series of N-substituted 3-aminopyrazine-2-carboxamides with varying antimicrobial profiles.[7][8] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[7][8]

Another area of investigation for 3-aminopyrazine-2-carboxamide derivatives is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis.[9] By mimicking adenosine, these compounds can inhibit mycobacterial ProRS, presenting a novel mechanism for antimycobacterial action.[9]

Predicted Antimicrobial Activity of this compound

While direct evidence is lacking, the structural similarity of this compound to other biologically active pyrazine derivatives suggests it could serve as a valuable intermediate for the synthesis of a wide range of biologically active molecules with potential antimicrobial properties.[4] The versatility of the pyrazine core supports the possibility of developing derivatives of this compound with significant antimicrobial activity.

Data Presentation

Table 1: Comparative Biological Activity Data

Compound/DerivativeTarget/OrganismAssayActivity (IC50/MIC)Reference
3-Aminopyrazine-2-carboxamide Derivatives
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMicroplate Alamar Blue AssayMIC: 12.5 µg/mL[7][8]
4'-substituted 3-(benzamido)pyrazine-2-carboxamidesMycobacterium tuberculosisMIC AssayMIC: 1.95 to 31.25 µg/mL[9]
Compound 18i (FGFR inhibitor)FGFR1-4Kinase AssayIC50: Submicromolar[1][2][3]
This compound (Predicted)
Predicted ActivityCancer Cell Lines (e.g., FGFR-dependent)Cytotoxicity AssayData not available-
Predicted ActivityVarious microbesMIC AssayData not available-

Experimental Protocols

FGFR Kinase Inhibition Assay (for 3-Aminopyrazine-2-carboxamide Derivatives)

This protocol outlines a general procedure for a biochemical kinase assay to evaluate the inhibitory activity of compounds against FGFR.

  • Reagent Preparation : Prepare an assay buffer, a solution of recombinant human FGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to achieve a range of final concentrations.

  • Assay Reaction : In a microplate, combine the FGFR enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

  • Detection : After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

  • Bacterial Culture : Grow the mycobacterial strain in an appropriate liquid medium to the mid-log phase.

  • Compound Dilution : Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation : Add a standardized inoculum of the mycobacterial culture to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the microplate at the optimal temperature for the specific mycobacterial strain for several days.

  • Alamar Blue Addition : Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

  • Result Interpretation : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse PLCg->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor 3-Aminopyrazine-2-carboxamide Derivatives Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

ProRS_Inhibition_Workflow ProRS Prolyl-tRNA Synthetase (ProRS) Pro_tRNA_Pro Prolyl-tRNA(Pro) ProRS->Pro_tRNA_Pro Catalysis Proline Proline Proline->ProRS ATP ATP ATP->ProRS tRNA_Pro tRNA(Pro) tRNA_Pro->ProRS Result Inhibition of Protein Synthesis Inhibitor 3-Aminopyrazine-2-carboxamide Derivative (Adenosine Mimic) Inhibitor->ProRS Competitive Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazine CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-aminopyrazine derivatives as inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response and a promising target in cancer therapy. The structure-activity relationship (SAR) is explored through quantitative data, supported by detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair and maintaining genomic integrity.[1] Many cancer cells have a defective p53 pathway, making them highly reliant on the CHK1-mediated checkpoint for survival.[1] Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and cell death. The 3-aminopyrazine scaffold has emerged as a promising core for the development of potent and selective CHK1 inhibitors.

CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway.

CHK1_Signaling_Pathway cluster_0 DNA Damage Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p-CHK1 (Active) p-CHK1 (Active) CHK1->p-CHK1 (Active) Cdc25 Cdc25 (phosphatase) p-CHK1 (Active)->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2/M Arrest G2/M Arrest CDK1_CyclinB->G2/M Arrest promotes CHK1_Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - CHK1 Enzyme - Fluorescent Peptide Substrate - ATP - Assay Buffer start->reagent_prep reaction_setup Set up Kinase Reaction: - Add enzyme, substrate, and inhibitor to plate reagent_prep->reaction_setup compound_prep Prepare Inhibitor Dilutions compound_prep->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at Room Temperature initiation->incubation separation Separate Substrate and Product on Caliper EZ Reader incubation->separation data_analysis Analyze Data and Calculate IC50 separation->data_analysis end_node End data_analysis->end_node

References

The Pyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships in the Quest for Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyrazine derivatives and their structure-activity relationships (SAR) in the context of antimycobacterial drug discovery. Drawing from recent studies, this document synthesizes key quantitative data, details experimental protocols, and visualizes the intricate relationships between chemical structure and biological activity against Mycobacterium tuberculosis.

Pyrazinamide, a cornerstone of first-line tuberculosis treatment, has long highlighted the potential of the pyrazine scaffold in combating this persistent global health threat.[1][2] The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the search for novel therapeutic agents, with a significant focus on modifying the pyrazine core to enhance efficacy and overcome resistance.[3][4] This guide delves into the SAR of various pyrazine derivatives, presenting a comparative overview of their antimycobacterial potency.

Comparative Antimycobacterial Activity of Pyrazine Derivatives

The antimycobacterial activity of pyrazine derivatives is profoundly influenced by the nature and position of substituents on the pyrazine ring. Recent research has explored a variety of modifications, including the introduction of piperazine/homopiperazine moieties, 1,2,4-triazole analogues, and 1,3,4-oxadiazole rings, leading to compounds with significant potency. The following tables summarize the in vitro activity of several series of pyrazine derivatives against Mycobacterium tuberculosis H37Rv and H37Ra strains.

Series 1: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Derivatives

This series of compounds was evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several derivatives exhibited significant inhibitory concentrations.[1][2]

CompoundR SubstituentIC50 (µM)[1][2]IC90 (µM)[1][2]Cytotoxicity (HEK-293)
6a 4-fluoro1.353.73Non-toxic
6e 4-chloro1.5740.32Non-toxic
6h 4-bromo1.893.98Non-toxic
6j 4-methyl2.183.89Non-toxic
6k 4-methoxy1.954.00Non-toxic
7e 4-chloro (homopiperazine)1.76-Non-toxic
Series 2: Hybrid Molecules of Pyrazine and 1,3,4-Oxadiazole/Hydrazones

This series explored the combination of the pyrazine scaffold with other heterocyclic moieties, tested against the Mycobacterium tuberculosis H37Rv strain.[5]

CompoundMoietyMIC (µg/mL)[5]Cytotoxicity (PBMC)
8a Hydrazone≤6.25SI > 200
8b Hydrazone≤6.25SI > 200
8c Hydrazone≤6.25SI > 200
8d Hydrazone≤6.25SI > 200
14b 1,3,4-Oxadiazole≤6.25SI > 200
18 -≤6.25SI > 200
Pyrazinamide -6.25-
Series 3: Hybrid Compounds of Pyrazine and 1,2,4-Triazole

This study investigated hybrids of pyrazine and 1,2,4-triazole scaffolds against Mycobacterium tuberculosis H37Rv.[6]

CompoundMIC (µM)[6]Cytotoxicity (Vero cell line) IC50 (µM)
T4 ≤21.25>375
T5 ≤21.25>375
T6 ≤21.25>375
T11 ≤21.25>375
T14 ≤21.25>375
T15 ≤21.25>375
T16 ≤21.25>375
T18 ≤21.25>375

Experimental Protocols

The evaluation of antimycobacterial activity and cytotoxicity are crucial steps in the drug discovery pipeline. The following are detailed methodologies for key experiments cited in the referenced studies.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv/H37Ra is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Human cell lines (e.g., HEK-293, PBMC, Vero) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Insights

The data from these studies provide valuable insights into the SAR of pyrazine derivatives. The following diagrams illustrate the key relationships between structural modifications and antimycobacterial activity.

SAR_Summary cluster_core Pyrazine Core Modifications cluster_substituents Substituent Effects on Activity cluster_activity Impact on Antimycobacterial Activity Pyrazine Pyrazine Ring Piperazine Piperazine/Homopiperazine Linker Pyrazine->Piperazine Linker Introduction Heterocycles Hybridization with Heterocycles (1,2,4-Triazole, 1,3,4-Oxadiazole) Pyrazine->Heterocycles Scaffold Hopping Benzamide Substituted Benzamide Piperazine->Benzamide Terminal Group ReducedToxicity Reduced Cytotoxicity Piperazine->ReducedToxicity Halogens Halogen Substituents (F, Cl, Br) Benzamide->Halogens Alkyl Alkyl Groups (e.g., Methyl) Benzamide->Alkyl Alkoxy Alkoxy Groups (e.g., Methoxy) Benzamide->Alkoxy IncreasedActivity Increased Potency (Lower MIC/IC50) Halogens->IncreasedActivity MaintainedActivity Maintained or Slightly Improved Activity Alkyl->MaintainedActivity Alkoxy->MaintainedActivity Heterocycles->IncreasedActivity

Caption: SAR summary of pyrazine derivatives for antimycobacterial activity.

The SAR studies reveal several key trends. The introduction of a piperazine or homopiperazine linker between the pyrazine core and a substituted benzamide moiety is a successful strategy for enhancing potency.[1][2] Furthermore, substitutions on the terminal phenyl ring, particularly with halogens (fluoro, chloro, bromo), have been shown to significantly increase antimycobacterial activity.[1][2] The hybridization of the pyrazine scaffold with other heterocyclic systems like 1,2,4-triazoles and 1,3,4-oxadiazoles also yields compounds with noteworthy activity.[5][6] Encouragingly, many of the highly active compounds exhibit low cytotoxicity against mammalian cell lines, indicating a favorable selectivity index.[1][2][5][6]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MABA Antimycobacterial Screening (MABA Assay) Determine MIC Purification->MABA Cytotoxicity Cytotoxicity Assay (MTT Assay) Determine IC50 MABA->Cytotoxicity Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR

Caption: General experimental workflow for SAR studies of pyrazine derivatives.

This guide provides a snapshot of the ongoing efforts to develop novel pyrazine-based antimycobacterial agents. The presented data and SAR insights can serve as a valuable resource for the rational design of next-generation tuberculosis therapeutics. The continued exploration of diverse substitutions and hybrid scaffolds holds significant promise for the discovery of potent and safe drug candidates to address the challenge of drug-resistant tuberculosis.

References

In Vitro Efficacy of 3-Aminopyrazine-2-carbonitrile Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of derivatives of the 3-aminopyrazine-2-carbonitrile scaffold. Supported by experimental data from recent studies, this document focuses on two key therapeutic areas where these compounds show significant promise: oncology, as inhibitors of Fibroblast Growth Factor Receptors (FGFR), and infectious diseases, as novel antimicrobial agents.

The 3-aminopyrazine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of potent and selective therapeutic agents.[1] Its derivatives have been a subject of significant interest due to their wide range of pharmacological activities.[2] This guide consolidates in vitro data for two distinct classes of these derivatives, providing a comparative analysis to inform further research and development.

Comparative In Vitro Activity Data

The following tables summarize the quantitative data for two promising series of 3-aminopyrazine-2-carbonitrile derivatives, highlighting their potency in anticancer and antimycobacterial assays.

Anticancer Activity: FGFR Inhibition

A series of 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[3][4] Aberrant FGFR signaling can drive tumor growth, proliferation, and angiogenesis.[5] The data below showcases the inhibitory activity of a lead compound, 18i , against FGFR kinases and a panel of cancer cell lines.[3]

Table 1: In Vitro Inhibitory Activity of Compound 18i

Target/Cell LineIC₅₀ (µM)DescriptionReference
Kinase Assays
FGFR10.015Cell-free kinase activity[1]
FGFR20.025Cell-free kinase activity[1]
FGFR30.012Cell-free kinase activity[1]
FGFR40.030Cell-free kinase activity[1]
Cell-Based Proliferation Assays
Ba/F3-TEL-FGFR13.7Murine pro-B cells dependent on FGFR1[3]
Ba/F3-TEL-FGFR21.1Murine pro-B cells dependent on FGFR2[3]
Ba/F3-TEL-FGFR32.5Murine pro-B cells dependent on FGFR3[3]
Ba/F3-TEL-FGFR41.8Murine pro-B cells dependent on FGFR4[3]
SNU-161.88Human gastric carcinoma (FGFR2 amplification)[3]
KMS-113.02Human multiple myeloma (FGFR3 translocation)[3]
SW-7802.34Human bladder cancer (FGFR3 mutation)[3]
MDA-MB-45312.58Human breast cancer (FGFR4 amplification)[3]
NCI-H52026.69Human lung squamous cell carcinoma[3]
Antimicrobial Activity: Mycobacterium tuberculosis Inhibition

Derivatives of 3-chloropyrazine-2-carboxamide, which are closely related to the title compound, have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown promising results against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[6] The following table presents the Minimum Inhibitory Concentration (MIC) values for a lead compound, 8 , a 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide.[6][7]

Table 2: In Vitro Antimycobacterial Activity of Compound 8

StrainMIC (µM)DescriptionReference
M. tuberculosis H37Rv6Standard drug-sensitive strain[6]
MDR-TB Strain 162.5Multi-drug resistant strain[6]
MDR-TB Strain 262.5Multi-drug resistant strain[6]
MDR-TB Strain 362.5Multi-drug resistant strain[6]
MDR-TB Strain 462.5Multi-drug resistant strain[6]
XDR-TB Strain62.5Extensively drug-resistant strain[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

FGFR Kinase Inhibition Assay

The in vitro kinase activity of the test compounds against FGFR1, 2, 3, and 4 was determined using a standard kinase assay format. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) is used to quantify the amount of ATP remaining in the reaction mixture after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

  • Procedure:

    • The FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are combined in a reaction buffer.

    • Test compounds are added at various concentrations.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to stop the kinase reaction and initiate the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.[8]

Cell Proliferation (MTT) Assay

The cytotoxic effects of the pyrazine derivatives on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a period of 48 to 72 hours.[8]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for approximately 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[9]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[9]

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control group. The IC₅₀ value is determined from the dose-response curve.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the microplate Alamar Blue assay (MABA).

  • Preparation of Inoculum: A suspension of the Mycobacterium tuberculosis strain is prepared and its turbidity adjusted to a McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: The prepared mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Adaptor Recruitment PI3K PI3K FGFR->PI3K Autophosphorylation & Adaptor Recruitment PLCg PLCγ FGFR->PLCg Autophosphorylation & Adaptor Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 DAG->Proliferation IP3->Proliferation Inhibitor Pyrazine Derivative (e.g., 18i) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazine derivatives.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Data Acquisition cluster_analysis Analysis start Seed Cells in 96-well Plate prep Prepare Serial Dilutions of Test Compounds treat Add Compounds to Cells prep->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or Alamar Blue Reagent incubate->add_reagent measure Measure Absorbance or Fluorescence add_reagent->measure analyze Calculate % Inhibition measure->analyze end Determine IC50 / MIC analyze->end

Caption: General workflow for in vitro cell-based screening assays like MTT or Alamar Blue.

References

Assessing the Purity of Synthesized 3-Amino-6-chloropyrazine-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of safety and efficacy in drug development. 3-Amino-6-chloropyrazine-2-carbonitrile is a key building block in the synthesis of a variety of therapeutic agents. This guide provides a comprehensive overview of methods to assess the purity of synthesized this compound, offering a comparison with viable alternative compounds and detailing experimental protocols for robust purity analysis.

Comparative Analysis of this compound and Alternatives

The selection of a building block in drug synthesis is often a balance between synthetic accessibility, reactivity, and the overall property profile it imparts to the final molecule. Below is a comparison of this compound with two common alternatives.

FeatureThis compound3-Amino-6-bromopyrazine-2-carbonitrile3,5-Diamino-6-chloropyrazine-2-carbonitrile
Molecular Weight 154.56 g/mol 199.01 g/mol 169.58 g/mol
Key Reactive Sites Amino group, nitrile group, chloro groupAmino group, nitrile group, bromo group (more reactive than chloro)Two amino groups, nitrile group, chloro group
Synthetic Utility Versatile intermediate for introducing the aminopyrazine core. The chlorine atom allows for nucleophilic substitution and cross-coupling reactions.Similar to the chloro-analog, but the bromine atom offers higher reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), potentially leading to higher yields or milder reaction conditions.Offers an additional site for substitution or derivatization at the second amino group, enabling the synthesis of more complex molecules.
Potential Applications Intermediate in the synthesis of kinase inhibitors and other therapeutic agents.Used in the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, and in agrochemicals.[1]Precursor for diuretics and other pharmaceuticals where the additional amino group is key for biological activity or further functionalization.[2][3]

Purity Assessment Methodologies

A multi-pronged approach is recommended for the comprehensive purity assessment of synthesized this compound, employing chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical analysis. A reverse-phase method is suitable for separating the target compound from potential impurities.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Identity
ACPC-0115.299.5This compound
ACPC-0112.80.3Impurity A (e.g., Starting Material)
ACPC-0118.50.2Impurity B (e.g., Byproduct)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL.

Data Presentation: Potential Impurities Identified by GC-MS

Retention Time (min)Proposed Structurem/z fragmentsPotential Source
8.52,3-Dichloropyrazine148, 113, 86Byproduct of chlorination
10.23-Amino-pyrazine-2-carbonitrile120, 93, 66Incomplete chlorination
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Internal Standard (for qNMR): Maleic Anhydride or other suitable certified reference material.

  • Procedure: Accurately weigh the sample and internal standard. Dissolve in the deuterated solvent and acquire the ¹H NMR spectrum with appropriate relaxation delays (D1 ≥ 5T₁).

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values, number of protons, and molecular weights.

Data Presentation: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.35s1HPyrazine-H
7.80br s2H-NH₂

Visualizing the Workflow and Relationships

To clarify the process of purity assessment and the relationship between the target compound and its alternatives, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesis of 3-Amino-6- chloropyrazine-2-carbonitrile Crude_Product Crude Product Synthesis->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC GCMS GC-MS Analysis Purified_Product->GCMS NMR NMR Spectroscopy Purified_Product->NMR Purity_Data Purity Data (>98%?) HPLC->Purity_Data GCMS->Purity_Data NMR->Purity_Data Release Release for Further Use Purity_Data->Release Yes Repurify Repurify Purity_Data->Repurify No, minor impurities Reject Reject Batch Purity_Data->Reject No, major impurities

Caption: Workflow for the synthesis and purity assessment of this compound.

Compound_Relationships cluster_target Target Compound cluster_alternatives Alternative Building Blocks Target This compound Alternative1 3-Amino-6-bromopyrazine-2-carbonitrile Target->Alternative1 Increased reactivity in cross-coupling Alternative2 3,5-Diamino-6-chloropyrazine-2-carbonitrile Target->Alternative2 Additional functional group for derivatization

Caption: Relationship between the target compound and its alternatives.

References

comparing the efficacy of different pyrazine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of four prominent pyrazine-based kinase inhibitors: Acalabrutinib, Prexasertib, Filgotinib, and Darovasertib. These inhibitors target key kinases involved in cancer and inflammatory diseases, demonstrating the therapeutic potential of the pyrazine scaffold. This document presents quantitative data on their inhibitory activity, detailed experimental protocols for efficacy assessment, and visualizations of the relevant signaling pathways.

Data Presentation: Inhibitor Efficacy and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected pyrazine-based kinase inhibitors against their primary targets and key off-targets. Lower IC50 values indicate greater potency.

InhibitorPrimary TargetIC50 (nM)Off-Target(s)Off-Target IC50 (nM)Fold Selectivity (Off-Target/Primary Target)
Acalabrutinib BTK~5.1[1][2]EGFR>1000>196
ITK>1000>196
TEC>1000>196
Prexasertib CHK1~1.4CHK2<10-
CDK1>1000>714
Filgotinib JAK1~10-110JAK2~28-490~2.8 - 4.5
JAK3~810-1500~7.4 - 150
TYK2~116-1200~1.05 - 120
Darovasertib PKC (pan-isoform)α: 25.2, θ: 3.0GSK3β--

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

B_Cell_Receptor_Signaling cluster_membrane Plasma Membrane BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Recruitment & Phosphorylation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling PLCg2->Downstream Antigen Antigen Antigen->BCR Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK

B-Cell Receptor (BCR) Signaling Pathway and Acalabrutinib Inhibition.

DNA_Damage_Response cluster_nucleus Nucleus ATR ATR CHK1 CHK1 ATR->CHK1 Phosphorylation CDC25 CDC25 CHK1->CDC25 Inhibition CDK1 CDK1 CDC25->CDK1 Activation Cell_Cycle_Arrest Cell Cycle Arrest CDK1->Cell_Cycle_Arrest DNA_Damage DNA Damage DNA_Damage->ATR Activation Prexasertib Prexasertib Prexasertib->CHK1

DNA Damage Response Pathway and Prexasertib Inhibition.

JAK_STAT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation Gene_Expression Gene Expression STAT->Gene_Expression Dimerization & Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Filgotinib Filgotinib Filgotinib->JAK1

JAK-STAT Signaling Pathway and Filgotinib Inhibition.

PKC_Signaling cluster_membrane Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activation DAG DAG PLC->DAG Production PKC PKC DAG->PKC Activation Downstream Downstream Signaling PKC->Downstream Ligand Ligand Ligand->GPCR Activation Darovasertib Darovasertib Darovasertib->PKC

Protein Kinase C (PKC) Signaling Pathway and Darovasertib Inhibition.

Experimental_Workflow Inhibitor_Prep 1. Inhibitor Preparation (Serial Dilution) Reaction_Setup 2. Reaction Setup (Kinase, Substrate, Buffer) Inhibitor_Prep->Reaction_Setup Initiation 3. Reaction Initiation (Add ATP) Reaction_Setup->Initiation Incubation 4. Incubation (Allow Reaction to Proceed) Initiation->Incubation Detection 5. Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis 6. Data Analysis (IC50 Determination) Detection->Data_Analysis

General Experimental Workflow for Kinase Inhibition Assays.

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human kinase (BTK, CHK1, JAK1, or PKC isoforms)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor (Acalabrutinib, Prexasertib, Filgotinib, or Darovasertib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted inhibitor or DMSO (for control wells).

    • 2 µL of the respective kinase diluted in kinase assay buffer.

    • 2 µL of a mixture of the kinase-specific substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Assay

To determine the selectivity of an inhibitor, the same biochemical kinase assay protocol is followed, but a panel of different kinases (e.g., other kinases from the same family or other relevant off-target kinases) is used in parallel with the primary target kinase. The IC50 values obtained for the primary target and the off-targets are then compared to calculate the fold selectivity.

Example Selectivity Panels:

  • Acalabrutinib (BTK): EGFR, ITK, TEC, and other Tec family kinases.

  • Prexasertib (CHK1): CHK2, CDK1, and other cell cycle kinases.

  • Filgotinib (JAK1): JAK2, JAK3, TYK2.

  • Darovasertib (PKC): Different PKC isoforms (α, β, γ, δ, ε, η, θ) and other kinases like GSK3β.

By adhering to these standardized protocols, researchers can generate reproducible and comparable data on the efficacy and selectivity of different pyrazine-based kinase inhibitors, aiding in the selection of the most promising candidates for further drug development.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies suitable for the quantification and impurity profiling of 3-Amino-6-chloropyrazine-2-carbonitrile. In the absence of specific published validation studies for this exact molecule, this document outlines established and validated methods for structurally analogous compounds, primarily 2-amino-5-chloropyridine and 5-amino-2-chloropyridine. The data and protocols presented serve as a robust framework for the development and validation of analytical methods for this compound, a crucial intermediate in pharmaceutical synthesis.

The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability for both routine quality control and trace-level impurity analysis.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the performance characteristics of different analytical methods for compounds structurally related to this compound. This data provides a benchmark for developing and validating a method for the target analyte.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data for a Structurally Similar Compound (5-Amino-2-chloropyridine) [1][2]

ParameterPerformance
Linearity Range 1 - 40 µg/mL
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.048 µg/mL
Accuracy (% Recovery) 98.80 - 100.03%
Precision (%RSD) Not explicitly stated, but method described as precise.

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Data for a Structurally Similar Compound (2-Amino-5-chloropyridine) [3]

ParameterPerformance
Linearity Range 0.1 - 50 ng/mL (for a related compound, Eszopiclone)
Lower Limit of Detection (LLOD) 0.2 ng/mL
Accuracy Described as accurate
Precision Described as precise
Specificity High, due to MS/MS detection

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data for a Structurally Similar Compound (2-Chloropyridine) [4]

ParameterPerformance
Linearity Data not explicitly provided, but method is described as linear.
Limit of Detection (LOD) Data not explicitly provided.
Limit of Quantitation (LOQ) Data not explicitly provided.
Accuracy (% Recovery) Data not explicitly provided, but method is described as accurate.
Precision (%RSD) Method described as precise.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.

HPLC-UV Method for the Determination of a Structurally Similar Compound (5-Amino-2-chloropyridine)[1][2]
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: C18 column (150 x 4.6 mm i.d., 2.7 µm).

  • Mobile Phase: A mixture of water (pH 3 adjusted with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

HPLC-MS/MS Method for the Determination of a Structurally Similar Compound (2-Amino-5-chloropyridine)[3]
  • Instrumentation: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: An isocratic mobile phase consisting of methanol, 5 mM ammonium acetate, and 0.1% acetic acid.

  • Sample Preparation: Protein precipitation from the sample matrix (e.g., plasma) is a common technique.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for aminopyridine compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

GC-MS Method for the Determination of a Structurally Similar Compound (2-Chloropyridine)[4]
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with a Flame Ionization Detector (FID) can also be used for quantification.

  • Column: GsBP capillary column (30 m x 0.32 mm ID x 0.5 µm).

  • Injection Mode: Headspace injection is suitable for the analysis of volatile impurities.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An appropriate temperature gradient would be established to ensure the separation of the analyte from other volatile components.

  • Sample Preparation: The sample is dissolved in a suitable high-boiling solvent for headspace analysis.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_parameters Assess Validation Parameters analyze_data->assess_parameters compare_acceptance Compare with Acceptance Criteria assess_parameters->compare_acceptance compare_acceptance->select_method Fail validation_report Prepare Validation Report compare_acceptance->validation_report Pass sop_update Update/Create SOP validation_report->sop_update

Caption: A typical workflow for the validation of an analytical method.

This guide provides a foundational understanding of the analytical methods that can be applied to this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative to perform a full method validation for this compound using the chosen analytical procedure to ensure its suitability for the intended purpose.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 3-Amino-6-chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction conditions, and overall efficiency, with detailed experimental protocols provided for each.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: De Novo Ring Formation
Starting Materials 3,6-Dichloropyrazine-2-carbonitrile, AmmoniaDiaminomaleonitrile (DAMN), Chlorinated glyoxal derivative
Key Transformation Selective amination of a dichlorinated pyrazineCondensation and cyclization to form the pyrazine ring
Potential Advantages Potentially higher selectivity, well-established precedent in similar heterocyclic systems.Convergent synthesis, readily available starting materials.
Potential Challenges Synthesis of the dichlorinated precursor, potential for di-substitution, harsh reaction conditions.Availability and stability of the chlorinated glyoxal, potential for side reactions during condensation.

Route 1: Nucleophilic Aromatic Substitution

This approach focuses on the selective displacement of a chlorine atom from a pre-formed, dichlorinated pyrazine ring. The synthesis begins with the preparation of 3,6-dichloropyrazine-2-carbonitrile, followed by a nucleophilic substitution with ammonia.

Experimental Protocol

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

  • Materials: 3-hydroxy-6-bromopyrazine-2-carboxamide, phosphorus oxychloride, diisopropylethylamine (DIEA), inorganic chloride (e.g., lithium chloride).

  • Procedure: To a reaction vessel containing 3-hydroxy-6-bromopyrazine-2-carboxamide, add phosphorus oxychloride and an inorganic chloride. Heat the mixture and add diisopropylethylamine dropwise. Maintain the reaction at an elevated temperature until completion. Cool the mixture and quench with ice water. The resulting precipitate is filtered, washed, and dried to yield 3,6-dichloropyrazine-2-carbonitrile.

Step 2: Amination of 3,6-Dichloropyrazine-2-carbonitrile

  • Materials: 3,6-Dichloropyrazine-2-carbonitrile, aqueous ammonia, a suitable solvent (e.g., 1,4-dioxane, DMF, or acetonitrile).

  • Procedure: In a pressure-resistant vessel, dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent. Add an excess of aqueous ammonia. Seal the vessel and heat to a temperature between 100-150°C. The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography to afford this compound.[1]

Logical Flow of Nucleophilic Aromatic Substitution

A 3-Hydroxy-6-bromopyrazine- 2-carboxamide B 3,6-Dichloropyrazine- 2-carbonitrile A->B  POCl3, DIEA, LiCl C 3-Amino-6-chloropyrazine- 2-carbonitrile B->C  Aqueous Ammonia,  Solvent, Heat

Caption: Synthetic pathway via nucleophilic substitution.

Route 2: De Novo Ring Formation from Acyclic Precursors

This strategy constructs the pyrazine ring from acyclic starting materials through a condensation reaction. This approach is analogous to the synthesis of similar 3-aminopyrazine-2-carbonitriles.

Experimental Protocol

Synthesis of this compound via Condensation

  • Materials: Diaminomaleonitrile (DAMN), a chlorinated glyoxal derivative (e.g., chloromethylglyoxal), a suitable solvent (e.g., ethanol), and a catalytic amount of a weak acid (e.g., acetic acid).

  • Procedure: Dissolve diaminomaleonitrile and the chlorinated glyoxal derivative in ethanol in a round-bottom flask. Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. Upon completion, cool the mixture to room temperature to allow for product precipitation. The solid is collected by filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.[2]

Workflow for De Novo Synthesis

cluster_start Starting Materials A Diaminomaleonitrile (DAMN) C Dissolve in Ethanol with Catalytic Acetic Acid A->C B Chlorinated Glyoxal Derivative B->C D Heat to Reflux C->D E Cool and Precipitate or Concentrate D->E F Purify (Recrystallization or Chromatography) E->F G 3-Amino-6-chloropyrazine- 2-carbonitrile F->G

Caption: De novo synthesis of the pyrazine ring.

Concluding Remarks

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. Route 1, the nucleophilic aromatic substitution, may offer more predictable outcomes based on extensive literature on similar transformations. Route 2, the de novo synthesis, provides a more convergent approach but may require optimization of the condensation reaction conditions. For drug development professionals, the scalability and safety of each step will be of paramount importance in selecting the preferred synthetic pathway.

References

A Comparative Guide to 3-Amino-6-chloropyrazine-2-carbonitrile and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the 3-amino-6-chloropyrazine-2-carbonitrile scaffold against other prevalent heterocyclic systems such as pyridine, pyrimidine, and pyridazine. The comparison focuses on key performance indicators relevant to drug discovery, including physicochemical properties, synthetic accessibility, and performance in major therapeutic areas like oncology and infectious diseases. While direct biological data for the unsubstituted this compound is limited, this guide leverages data from its closely related and synthetically accessible derivatives to evaluate the scaffold's potential, a common practice in medicinal chemistry for assessing a core structure's value. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further research.

Physicochemical Properties of Core Heterocyclic Scaffolds

The fundamental physicochemical properties of a scaffold dictate its potential for development into a drug-like molecule. Nitrogen-containing heterocycles offer a versatile platform to modulate properties like lipophilicity (LogP), polarity (Topological Polar Surface Area, TPSA), and basicity (pKa), which in turn influence solubility, permeability, and target engagement.

PropertyPyrazinePyridinePyrimidinePyridazineThiazole
Structure Pyrazine StructurePyridine StructurePyrimidine StructurePyridazine StructureThiazole Structure
Molecular Weight 80.09 g/mol 79.10 g/mol 80.09 g/mol 80.09 g/mol 85.13 g/mol
LogP -0.20.650.10.470.44
TPSA 25.78 Ų12.89 Ų25.78 Ų25.78 Ų12.89 Ų
pKa (Conjugate Acid) 0.65[1]5.2[2]1.3[1]2.3[2]2.5
H-Bond Acceptors 21221

Data compiled from publicly available chemical databases. These values represent the unsubstituted parent heterocycles.

Synthetic Accessibility and Diversification

The this compound scaffold serves as a versatile intermediate for creating diverse compound libraries. The chlorine atom at the 6-position is readily displaced or coupled, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The amino group at the 3-position can also be functionalized, for example, through acylation.

G cluster_0 Strategy 1: Suzuki Coupling cluster_1 Strategy 2: De Novo Synthesis Scaffold 3-Amino-6-bromopyrazine- 2-carbonitrile Reagents1 Arylboronic Acid Pd(dppf)Cl2 Na2CO3 Scaffold->Reagents1 Microwave 120 °C Product1 3-Amino-6-arylpyrazine- 2-carbonitrile Library Reagents1->Product1 DAMN Diaminomaleonitrile (DAMN) Condensation Condensation (EtOH, Acetic Acid) DAMN->Condensation Glyoxal Phenylglyoxal Derivative Glyoxal->Condensation Product2 3-Amino-6-phenylpyrazine- 2-carbonitrile Condensation->Product2

Caption: Common synthetic strategies for producing 3-amino-6-arylpyrazine-2-carbonitrile libraries.

Performance Benchmark I: Anticancer Activity

Derivatives of the 3-aminopyrazine scaffold have emerged as potent inhibitors of several protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology. Aberrant FGFR signaling is a known driver in various cancers.

FGFR Signaling Pathway and Inhibition

The diagram below illustrates the FGFR signaling cascade and the point of inhibition by small-molecule kinase inhibitors, which typically compete with ATP in the kinase domain.

FGF FGF Ligand FGFR FGFR Dimerization & Activation FGF->FGFR P1 Autophosphorylation FGFR->P1 Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Pyrazine Scaffold Inhibitor Inhibitor->P1 Inhibition (ATP-Competitive)

Caption: Simplified FGFR signaling pathway and the point of therapeutic intervention by kinase inhibitors.
Quantitative Comparison: In Vitro FGFR Inhibition

The following table compares the in vitro potency (IC50) of derivatives based on pyrazine, pyridine, and pyrimidine scaffolds against FGFR kinases.

Scaffold ClassCompound ExampleTargetIC50 (nM)Reference
Pyrazine Derivative 18i (3-amino-pyrazine-2-carboxamide)FGFR181.03% inhib.[3]
FGFR2380[3]
FGFR386.32% inhib.[3]
Pyridine AZD4547 (1H-Pyrazolo[3,4-b]pyridine)FGFR10.2[4]
FGFR22.5[4]
FGFR31.8[4]
Pyrido[2,3-d]pyrimidine PRN1371 FGFR10.6[3]
FGFR21.1[3]
FGFR30.4[3]
Pyrazolo[4,3-d]pyrimidine Compound 19 FGFR21.8[5]
FGFR32.0[5]

Note: Data is for representative derivatives of each scaffold class and not the unsubstituted cores. "% inhib." denotes percent inhibition at a specified concentration, as exact IC50 was not reported.

Quantitative Comparison: In Vitro Cytotoxicity

This table summarizes the cytotoxic activity (IC50) of various heterocyclic derivatives against human cancer cell lines.

Scaffold ClassCompound ExampleCell LineIC50 (µM)Reference
Pyrazine 18i (3-amino-pyrazine-2-carboxamide)SNU-16 (Gastric)1.88[3]
KMS-11 (Myeloma)3.02[3]
Pyrazine 20 (N-phenyl-3-aminopyrazine-2-carboxamide)HepG2 (Liver)41.4[6]
Pyridine/Pyrimidine Various DerivativesMCF7, HEPG2, etc.Various[7]

Performance Benchmark II: Antimicrobial Activity

The 3-aminopyrazine core is structurally related to pyrazinamide, a key antitubercular drug. Consequently, derivatives of this scaffold have been explored for their antimicrobial properties, showing promising activity against Mycobacterium tuberculosis.

Quantitative Comparison: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for derivatives of pyrazine, pyridine, and pyrimidine scaffolds against various microbes. A lower MIC value indicates greater potency.

Scaffold ClassCompound ExampleOrganismMIC (µg/mL)Reference
Pyrazine 3-(benzamido)pyrazine-2-carboxamide deriv.M. tuberculosis H37Rv1.95 - 31.25[8]
Pyrazine 3-amino-N-phenyl-pyrazine-2-carboxamideM. tuberculosis H37Rv12.5[9]
Pyridine 2-amino-4-aryl-6-thiopyridine deriv.E. coli0.2 - 1.3[10]
Pyridine Isonicotinic acid hydrazide deriv.S. aureus, E. coli2.18 - 3.08 (µM)[11]
Pyrimidine Pyrimidin-2-ol/thiol/amine analogS. aureus0.87 (µM/ml)
P. aeruginosa0.77 (µM/ml)

Performance Benchmark III: ADME Properties

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for its success as a drug. Heterocyclic scaffolds are often used to fine-tune these properties. For instance, increasing the number of nitrogen atoms can decrease lipophilicity and improve metabolic stability.

Experimental Workflow for In Vitro ADME Screening

The following diagram outlines a typical workflow for assessing key in vitro ADME properties early in the drug discovery process.

Start Test Compound Sol Kinetic Solubility Assay Start->Sol Perm Permeability Assay (e.g., Caco-2, PAMPA) Start->Perm Stab Metabolic Stability (Microsomes, Hepatocytes) Start->Stab PPB Plasma Protein Binding Assay Start->PPB Data ADME Data Analysis Sol->Data Perm->Data Stab->Data PPB->Data Result Candidate Selection Data->Result

Caption: A typical experimental workflow for early-stage in vitro ADME profiling of drug candidates.
Comparative ADME & Physicochemical Data

This table provides a comparative look at key ADME-related physicochemical properties for different heterocyclic derivatives.

Scaffold ClassExample Property RangeKey ADME ConsiderationsReference
Pyrazine Generally lower pKa, non-planar amides can improve solubility.Can be metabolically stable. Often used to reduce lipophilicity compared to phenyl rings.[9]
Pyridine Higher pKa (more basic). Can lead to hERG liability or rapid clearance.Basicity can be modulated with substituents to optimize PK properties.[4]
Pyrimidine Lower pKa than pyridine. Often used to escape issues with basicity.Generally good metabolic stability. Fused pyrimidines are common in kinase inhibitors.
Pyridazine Weakly basic, high dipole moment.Can improve water solubility and influence crystal packing.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a general, fluorescence-based assay to determine the IC50 of an inhibitor against a target kinase.

  • Reagent Preparation :

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare serial dilutions of the test compound (e.g., 3-amino-6-arylpyrazine-2-carbonitrile derivative) in DMSO, then dilute further in Kinase Buffer.

    • Prepare solutions of the target kinase, biotinylated peptide substrate, and ATP in Kinase Buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 2 µL of the test compound dilution.

    • Add 4 µL of the kinase solution.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 4 µL of a substrate/ATP mixture.

    • Incubate for 60-90 minutes at room temperature.

  • Detection :

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a terbium-labeled anti-phospho-specific antibody, and streptavidin-conjugated acceptor (e.g., XL665).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis :

    • Calculate the ratio of acceptor/donor emission.

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating :

    • Seed cancer cells (e.g., SNU-16, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading :

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.

Protocol 3: In Vitro Metabolic Stability Assay (Hepatocytes)

This assay determines the rate of metabolism of a compound by liver enzymes.

  • Reagent Preparation :

    • Thaw cryopreserved human hepatocytes and dilute to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Prepare a 1 µM working solution of the test compound in the same medium.

  • Incubation :

    • In a 96-well plate, add the hepatocyte suspension to initiate the reaction with the pre-warmed test compound solution.

    • Incubate the plate at 37°C on a shaking platform.

  • Time-Point Sampling :

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis :

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the in vitro intrinsic clearance (Clint) using the half-life and incubation parameters.

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-chloropyrazine-2-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Amino-6-chloropyrazine-2-carbonitrile as hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal must be conducted through a licensed hazardous waste management facility.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Spill and Accidental Release Procedures

In the event of a spill, the area should be evacuated of all non-essential personnel. Ensure adequate ventilation.

Spill Management Protocol:

  • Containment: Prevent the further spread of the material. For solid spills, avoid generating dust.

  • Cleanup: Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal. If it is a liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water. All cleanup materials should be collected and treated as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Waste Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards associated with the compound (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with a copy of the available Safety Data Sheet (SDS) or relevant hazard information.

Below is a logical workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_id Identify Waste Stream: - Pure Compound - Contaminated Labware - Spill Cleanup Debris ppe->waste_id segregate Segregate Waste waste_id->segregate containerize Place in a Labeled, Sealable, and Compatible Hazardous Waste Container segregate->containerize labeling Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on general safety protocols for similar chemical compounds. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposing of this chemical.

Essential Safety and Operational Guide for 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Amino-6-chloropyrazine-2-carbonitrile. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A summary of recommended Personal Protective Equipment (PPE) is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Double-gloving is recommended.[1][4]To prevent skin contact and irritation.[1]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[4] A face shield may be necessary for splash hazards.[1][4]To protect eyes from dust particles and splashes, preventing serious irritation.[1]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1]To prevent accidental skin exposure.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be required.To avoid inhalation of dust, which can cause respiratory tract irritation.[1] The use of a respirator may be necessary for high-dust conditions or spill cleanup.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational before commencing any work.

  • Gather all necessary PPE and ensure it is in good condition.

  • Have an emergency plan and access to an eyewash station and safety shower.[2][5]

  • Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood.[4]

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • To prevent the formation of dust and aerosols, handle the compound with care, especially when weighing and transferring.[1][4]

  • Use the smallest practical quantities for the experiment.[1]

  • Keep containers tightly closed when not in use.[1][6]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

  • Decontaminate the work area and all equipment that came into contact with the chemical.[4]

  • Properly remove and dispose of contaminated PPE.[1]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Emergency Equipment prep2->prep3 prep4 Assemble Handling Equipment prep3->prep4 handle1 Weigh and Transfer Chemical prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Workflow for handling this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[4]

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Do not mix with incompatible waste streams, such as strong oxidizing agents.[5][7]

  • Contaminated solid waste, including gloves, weigh boats, and paper towels, should be considered hazardous waste.[4][7]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[7]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and incompatible materials.[7]

4. Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[1]

start Waste Generated collect Collect in Designated Hazardous Waste Container start->collect label Label Container Correctly: - Hazardous Waste - Chemical Name - Hazards - Date collect->label store Store in a Designated, Well-Ventilated Area label->store dispose Arrange for Disposal via EHS Office store->dispose end Disposal Complete dispose->end

Chemical waste disposal process.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.